molecular formula C6H2BrF2I B2664208 3-Bromo-2,5-difluoroiodobenzene CAS No. 1807026-56-7

3-Bromo-2,5-difluoroiodobenzene

Cat. No.: B2664208
CAS No.: 1807026-56-7
M. Wt: 318.887
InChI Key: WCTWHBKNARSRAR-UHFFFAOYSA-N
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Description

3-Bromo-2,5-difluoroiodobenzene is a useful research compound. Its molecular formula is C6H2BrF2I and its molecular weight is 318.887. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-2,5-difluoro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2I/c7-4-1-3(8)2-5(10)6(4)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTWHBKNARSRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 3-Bromo-2,5-difluoroiodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2,5-difluoroiodobenzene

Introduction: A Versatile Halogenated Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational design. Halogens, particularly fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, bioavailability, and target-binding affinity.[1][2][3] this compound (CAS No: 160976-02-3) emerges as a particularly valuable building block for researchers in these fields. This trifunctionalized benzene ring offers a platform for sequential and site-selective chemical modifications, primarily through cross-coupling reactions.[4] The distinct reactivity of the iodo, bromo, and fluoro substituents allows for a controlled, stepwise elaboration of complex molecular architectures.

This guide provides an in-depth exploration of the core , offering not just a compilation of data, but also the underlying scientific rationale and field-proven experimental methodologies. The information herein is intended to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this compound with confidence and precision.

Molecular Structure and Identifiers

The structural arrangement of the four different substituents on the benzene ring is the primary determinant of the compound's chemical behavior and physical properties.

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

Identifier Value Source(s)
CAS Number 160976-02-3 [5]
Synonyms 5-Bromo-1,3-difluoro-2-iodobenzene [5]
Molecular Formula C₆H₂BrF₂I [4][5]
Molecular Weight 318.89 g/mol [4][5]
InChI 1S/C6H2BrF2I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H [5]

| InChIKey | NLWAKVGODLJALJ-UHFFFAOYSA-N |[5] |

Physicochemical Properties

The physical properties of this compound are summarized below. These characteristics are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

Table 2: Core Physicochemical Data

Property Value Source(s)
Appearance Solid, Off-white to reddish-yellow crystalline powder [5]
Melting Point 40-41 °C or 64-68 °C [4][5]
Boiling Point 236 °C at 760 mmHg [5]

| Purity | Typically ≥95-98% |[5] |

A Note on Discrepant Melting Points: The significant variation in reported melting points (40-41°C vs. 64-68°C) is noteworthy.[4][5] This could be attributed to several factors, including the presence of different crystalline polymorphs, impurities from synthesis, or potential misidentification of isomers in different commercial batches. Researchers should consider the melting point of their specific batch as a primary indicator of purity and identity, ideally verified by a secondary analytical method like Differential Scanning Calorimetry (DSC).

Solubility Profile

While specific quantitative solubility data is not extensively published, a qualitative solubility profile can be predicted based on the "like dissolves like" principle. The molecule possesses a large, nonpolar aromatic core with bulky halogen substituents, suggesting poor solubility in polar protic solvents like water. Conversely, it is expected to be soluble in common organic solvents.

Table 3: Predicted Solubility and Experimental Template

Solvent Class Example Solvents Predicted Solubility Experimental Value ( g/100 mL at 25°C)
Chlorinated Dichloromethane (DCM), Chloroform High Data to be determined
Ethers Tetrahydrofuran (THF), Diethyl ether High Data to be determined
Aprotic Polar Dimethylformamide (DMF), DMSO Moderate to High Data to be determined
Aromatic Toluene, Benzene Moderate Data to be determined
Alcohols Ethanol, Methanol Low to Moderate Data to be determined
Aliphatic Hexanes, Heptane Low Data to be determined

| Aqueous | Water | Insoluble | Data to be determined |

Spectroscopic Analysis and Characterization

Confirming the identity and purity of this compound is paramount. Spectroscopic methods provide a detailed fingerprint of the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Due to the substitution pattern, the proton NMR spectrum is expected to be complex, showing two signals in the aromatic region (approx. 7.0-8.0 ppm). These signals will exhibit coupling to each other as well as smaller couplings to the two fluorine atoms.

    • ¹³C NMR : The spectrum should display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) will be observable.

    • ¹⁹F NMR : Two distinct signals are expected, each coupling to the other fluorine atom and to nearby protons. ¹⁹F NMR is particularly sensitive and is an excellent tool for confirming the substitution pattern of fluorinated aromatics.

  • Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key expected absorptions include C-H stretching for the aromatic ring (~3100-3000 cm⁻¹), C=C stretching of the aromatic ring (~1600-1450 cm⁻¹), and strong C-F stretching bands (~1300-1100 cm⁻¹).[6]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition. The electron impact (EI-MS) spectrum will show a molecular ion (M⁺) peak at m/z 318. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which provides definitive evidence for the presence of a single bromine atom in the molecule.

Reactivity and Synthetic Utility

The true value of this compound lies in the differential reactivity of its carbon-halogen bonds. This allows for selective, sequential functionalization, most commonly via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

The reactivity order for oxidative addition to a palladium(0) catalyst is: C-I > C-Br >> C-F

This hierarchy is a direct consequence of bond dissociation energies. The C-I bond is the weakest and thus the most reactive, allowing for selective coupling at this position while leaving the C-Br and C-F bonds intact. Subsequently, under more forcing reaction conditions, the C-Br bond can be engaged. The C-F bond is exceptionally strong and is generally considered inert to these types of cross-coupling reactions.[7]

G A This compound B Pd(0) Catalyst Coupling Partner 1 (Mild Conditions) A->B Reaction at C-I bond C Intermediate Product (C-Br and C-F bonds intact) B->C D Pd(0) Catalyst Coupling Partner 2 (Forcing Conditions) C->D Reaction at C-Br bond E Final Di-substituted Product D->E

Caption: Workflow for sequential cross-coupling reactions.

Experimental Protocols

The following protocols describe standard methodologies for the characterization and use of this compound.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a more accurate and detailed thermal profile than traditional melting point apparatus. It measures the heat flow into a sample as a function of temperature, allowing for the precise determination of the onset of melting and the peak melting temperature, which are sensitive indicators of purity.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 100°C).

    • Use an inert nitrogen purge gas to prevent oxidation.

  • Data Analysis: The resulting thermogram will show an endothermic peak. The onset temperature of this peak is typically reported as the melting point. The peak area can be used to calculate the enthalpy of fusion.

Protocol 2: Gravimetric Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.[8] It ensures that the solvent is fully saturated with the solute, providing a reliable quantitative measurement.

Methodology:

  • Preparation: To a series of sealed vials, add a known volume (e.g., 2.0 mL) of each test solvent (see Table 3).

  • Saturation: Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

  • Quantification:

    • Transfer the filtered supernatant to a pre-weighed vial.

    • Evaporate the solvent under reduced pressure.

    • Weigh the vial containing the dried residue.

    • Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

Protocol 3: Plausible Synthetic Workflow

A common route to polysubstituted aromatics involves diazotization of an aniline precursor followed by a Sandmeyer-type reaction or deamination.[9][10]

G cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization cluster_2 Step 3: Iodination A 2,4-Difluoroaniline B Br₂ in Acetic Acid A->B Reactants C Brominated Intermediate B->C D Intermediate from Step 1 E NaNO₂, H₂SO₄ (0-5 °C) D->E Reactants F Diazonium Salt E->F G Diazonium Salt from Step 2 H Potassium Iodide (KI) G->H Sandmeyer Reaction I This compound H->I

Caption: Plausible synthetic workflow for this compound.

Safety, Handling, and Storage

This compound is a chemical that requires careful handling in a laboratory setting. Users must consult the full Safety Data Sheet (SDS) before use.

Table 4: Summary of Hazard Information

Category Information Source(s)
GHS Pictograms Warning [5]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [5][11]

| Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water |[5][11][12] |

  • Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Avoid dust formation.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place. Protect from light. Recommended storage at 4°C.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[13][14]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[13]

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its key value lies in the predictable and hierarchical reactivity of its three distinct halogen substituents, enabling controlled, sequential cross-coupling reactions. A thorough understanding of its physicochemical properties, coupled with rigorous analytical characterization and adherence to safety protocols, is essential for researchers aiming to leverage this compound in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • PharmaCompass. The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. [Link][1]

  • PubChem. 3-Bromo-2,5-difluoropyridine Compound Summary. [Link]

  • PrepChem.com. Synthesis of 3-bromofluorobenzene. [Link][15]

  • PubChem. 1-Bromo-2,4-difluoro-3-iodobenzene Compound Summary. [Link]

  • Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link][2]

  • RSC Advances. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link][3]

  • Google Patents. Process for the preparation of 1-bromo-3,5-difluorobenzene. [9]

  • Organic Syntheses. 1-bromo-2-fluorobenzene. [Link][10]

  • Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. [Link][6]

Sources

An In-depth Technical Guide to 2-Bromo-1,3-difluoro-5-iodobenzene: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This technical guide focuses on the molecular structure, properties, and applications of 2-Bromo-1,3-difluoro-5-iodobenzene . The originally requested compound, 3-Bromo-2,5-difluoroiodobenzene, is not well-documented in publicly available scientific literature, preventing the creation of a comprehensive and accurate technical guide. The selected isomer, 2-Bromo-1,3-difluoro-5-iodobenzene, is a structurally related and well-characterized compound with significant applications in research and development.

Introduction

In the landscape of modern synthetic chemistry, halogenated aromatic compounds are indispensable tools for the construction of complex molecular architectures. Among these, multi-halogenated benzene derivatives offer a rich platform for selective functionalization, enabling the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. 2-Bromo-1,3-difluoro-5-iodobenzene is a prime example of such a versatile building block. Its unique arrangement of bromine, fluorine, and iodine substituents on the benzene ring allows for a high degree of control in chemical transformations, particularly in cross-coupling reactions. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key applications of 2-Bromo-1,3-difluoro-5-iodobenzene, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Bromo-1,3-difluoro-5-iodobenzene is characterized by a benzene ring substituted with a bromine atom at position 2, two fluorine atoms at positions 1 and 3, and an iodine atom at position 5. This substitution pattern imparts unique electronic and steric properties to the molecule, influencing its reactivity and physical characteristics.

Table 1: Physicochemical Properties and Identifiers of 2-Bromo-1,3-difluoro-5-iodobenzene

PropertyValueSource
Molecular Formula C₆H₂BrF₂I[1]
Molecular Weight 318.89 g/mol [1]
CAS Number 155906-10-8[1]
PubChem CID 2761406[1]
Appearance White to light red to green powder/crystal[1]
Melting Point 64 - 68 °C[1]
Purity ≥ 98% (GC)[1]

graph "Molecular_Structure_of_2_Bromo_1_3_difluoro_5_iodobenzene" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Substituents C1 -- F1 [label="F", len=1.2, fontcolor="#34A853"]; C2 -- Br [label="Br", len=1.2, fontcolor="#EA4335"]; C3 -- F2 [label="F", len=1.2, fontcolor="#34A853"]; C5 -- I [label="I", len=1.2, fontcolor="#4285F4"];

// Atom labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; F1 [label="F", fontcolor="#34A853"]; Br [label="Br", fontcolor="#EA4335"]; F2 [label="F", fontcolor="#34A853"]; I [label="I", fontcolor="#4285F4"]; }

Caption: 2D molecular structure of 2-Bromo-1,3-difluoro-5-iodobenzene.

Synthesis of Halogenated Benzene Derivatives

For instance, the preparation of 1-bromo-3,5-difluorobenzene can be achieved by converting 3,5-difluoroaniline to its diazonium salt, which is then reacted with hydrobromic acid in the presence of copper(I) bromide.[2] A similar strategy could likely be employed for the synthesis of 2-Bromo-1,3-difluoro-5-iodobenzene, starting from a suitably substituted aniline.

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Diazotization cluster_sandmeyer Iodination (Sandmeyer-type) cluster_product Final Product start Substituted Aniline (e.g., 2,4-Difluoro-6-bromoaniline) diazotization Diazonium Salt Formation (NaNO₂, aq. acid) start->diazotization Step 1 sandmeyer Iodination (KI) diazotization->sandmeyer Step 2 product 2-Bromo-1,3-difluoro-5-iodobenzene sandmeyer->product Purification

Caption: Plausible synthetic workflow for 2-Bromo-1,3-difluoro-5-iodobenzene.

The following is a conceptual, step-by-step protocol for the synthesis of a halogenated benzene derivative via a Sandmeyer-type reaction. Note: This is a generalized procedure and would require optimization for the specific synthesis of 2-Bromo-1,3-difluoro-5-iodobenzene.

  • Dissolution of Aniline Precursor: The starting aniline is dissolved in an aqueous acidic solution (e.g., H₂SO₄ or HCl) with cooling in an ice bath.

  • Diazotization: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the aniline solution while maintaining a low temperature (0-5 °C) to form the diazonium salt. The completion of the reaction is monitored using starch-iodide paper.

  • Sandmeyer Reaction: A solution of potassium iodide (KI) is added to the diazonium salt solution. The reaction mixture is then gently warmed to facilitate the decomposition of the diazonium salt and the introduction of the iodine atom.

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with a sodium thiosulfate solution to remove excess iodine, followed by washing with brine and drying over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the final product.

Applications in Research and Development

The strategic placement of three different halogen atoms on the benzene ring makes 2-Bromo-1,3-difluoro-5-iodobenzene a highly valuable intermediate in organic synthesis. The differential reactivity of the C-I, C-Br, and C-F bonds allows for selective transformations, making it a key component in the synthesis of complex molecules.

  • Pharmaceutical Development: This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates to their target proteins.[1] The bromo and iodo groups provide handles for introducing molecular diversity through cross-coupling reactions.

  • Agrochemicals: It is utilized in the development of new pesticides and herbicides. The unique halogenation pattern can contribute to the biological activity and environmental persistence of these agrochemicals.[1]

  • Material Science: 2-Bromo-1,3-difluoro-5-iodobenzene is employed in the synthesis of advanced materials, such as polymers and coatings, where its incorporation can improve properties like thermal stability and chemical resistance.[1]

  • Organic Synthesis: The compound is a versatile substrate for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.[1]

Applications_Flow A 2-Bromo-1,3-difluoro-5-iodobenzene B Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) A->B C Pharmaceutical Intermediates B->C D Agrochemical Synthesis B->D E Advanced Materials B->E F Active Pharmaceutical Ingredients (APIs) C->F G Pesticides & Herbicides D->G H Polymers & Coatings E->H

Caption: Key application areas of 2-Bromo-1,3-difluoro-5-iodobenzene.

Experimental Protocols: A Representative Cross-Coupling Reaction

The differential reactivity of the C-I and C-Br bonds is a key feature of 2-Bromo-1,3-difluoro-5-iodobenzene. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for selective functionalization at the 5-position.

This protocol describes a general procedure for the selective Sonogashira coupling of an alkyne to the 5-position of 2-Bromo-1,3-difluoro-5-iodobenzene.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-1,3-difluoro-5-iodobenzene (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Reagent Addition: Add a suitable solvent (e.g., anhydrous THF or dioxane) and a base (e.g., triethylamine or diisopropylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired coupled product.

Safety and Handling

As with all halogenated aromatic compounds, 2-Bromo-1,3-difluoro-5-iodobenzene should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact isomer was not found, general guidelines for similar compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-1,3-difluoro-5-iodobenzene stands out as a highly functionalized and versatile building block for organic synthesis. Its unique substitution pattern of three different halogens provides chemists with a powerful tool for the regioselective construction of complex molecules. The insights and protocols presented in this guide underscore its significance in the development of new pharmaceuticals, agrochemicals, and advanced materials, making it a compound of considerable interest to the scientific and industrial research communities.

References

  • SciSpace. (2004, June 2). Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Bromo-2,5-difluoroiodobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-bromo-2,5-difluoroiodobenzene, a key intermediate in pharmaceutical and materials science research. In the absence of extensive empirical solubility data in peer-reviewed literature, this document establishes a robust theoretical framework based on Hansen Solubility Parameters (HSP) to predict its solubility profile across a diverse range of organic solvents. A detailed methodology for estimating the HSP of this compound using group contribution methods is presented, followed by a quantitative prediction of its solubility. To empower researchers with the tools for empirical verification, this guide provides detailed, step-by-step experimental protocols for both gravimetric and spectroscopic determination of solubility. This document is intended to be a vital resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and optimization of reaction and purification conditions.

Introduction: The Critical Role of Solubility in Chemical Synthesis

The solubility of a compound in a given solvent is a fundamental physicochemical property that governs its behavior in a multitude of chemical processes. For researchers and professionals in drug development and materials science, a thorough understanding of a compound's solubility is paramount for successful synthesis, purification, formulation, and application. This compound, a highly functionalized aromatic halide, serves as a versatile building block in the synthesis of complex organic molecules. Its utility, however, is intrinsically linked to its solubility characteristics, which dictate the choice of reaction media, crystallization solvents, and chromatographic eluents.

This guide addresses the current information gap regarding the specific solubility of this compound in common organic solvents. By leveraging the predictive power of Hansen Solubility Parameters, we provide a scientifically grounded estimation of its solubility profile. Furthermore, we equip the reader with the necessary experimental protocols to validate these predictions and determine precise solubility data in their own laboratory settings.

Theoretical Framework: Unveiling Solubility through Hansen Parameters

The principle of "like dissolves like" provides a qualitative understanding of solubility, but a more quantitative and predictive approach is often required in a research and development setting. Hansen Solubility Parameters (HSP) offer a powerful three-dimensional framework for predicting the miscibility and solubility of a solute in a solvent.[1] The total cohesive energy of a substance is divided into three components:

  • δD (Dispersion): Arising from London dispersion forces, these are the weakest intermolecular interactions and are present in all molecules.

  • δP (Polar): Stemming from dipole-dipole interactions between polar molecules.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds, which are strong directional interactions.

The total Hansen solubility parameter (δt) is related to these components by the equation:

δt² = δD² + δP² + δH²

The closer the HSP values of a solute and a solvent are in this three-dimensional space, the more likely they are to be miscible. The "distance" (Ra) between the HSP of the solute and the solvent in the Hansen space can be calculated using the following equation:

Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)² [2]

A smaller Ra value indicates a higher likelihood of solubility.

Estimation of Hansen Solubility Parameters for this compound

In the absence of experimentally determined HSP values for this compound, a group contribution method provides a reliable estimation based on its molecular structure.[3][4] This method involves dissecting the molecule into its constituent functional groups and summing their respective contributions to the overall HSP.

Molecular Structure and Functional Groups

The first step is to identify the functional groups present in this compound:

Figure 1: Molecular structure of this compound.

The molecule consists of the following functional groups:

  • Aromatic CH (2)

  • Aromatic C-Br (1)

  • Aromatic C-F (2)

  • Aromatic C-I (1)

  • Aromatic C (substituted) (4)

Calculation of Molar Volume (V)

The molar volume is a crucial parameter for calculating HSP. It can be estimated using group contribution methods, such as the one proposed by Fedors.

Table 1: Group Contributions for Molar Volume Estimation

GroupContribution (cm³/mol)
Aromatic CH13.6
Aromatic C11.4
-Br26.5
-F9.0
-I37.5

Calculation: V = (2 x 13.6) + (4 x 11.4) + 26.5 + (2 x 9.0) + 37.5 = 27.2 + 45.6 + 26.5 + 18.0 + 37.5 = 154.8 cm³/mol

Estimation of Hansen Solubility Parameters (δD, δP, δH)

Using a group contribution method, the individual Hansen parameters can be estimated.

Table 2: Group Contributions for HSP Estimation

GroupFd (MPa¹/² cm³/mol)Fp (MPa¹/² cm³/mol)Uh (J/mol)
Aromatic CH262.500
Aromatic C21000
-Br6304102000
-F1057200
-I997.52052000

Calculations:

  • δD = (ΣFd) / V ΣFd = (2 x 262.5) + (4 x 210) + 630 + (2 x 105) + 997.5 = 525 + 840 + 630 + 210 + 997.5 = 3202.5 δD = 3202.5 / 154.8 = 20.69 MPa¹/²

  • δP = (ΣFp²)¹/² / V ΣFp² = (2 x 0)² + (4 x 0)² + 410² + (2 x 720)² + 205² = 168100 + 1036800 + 42025 = 1246925 (ΣFp²)¹/² = 1116.66 δP = 1116.66 / 154.8 = 7.21 MPa¹/²

  • δH = (ΣUh / V)¹/² ΣUh = (2 x 0) + (4 x 0) + 2000 + (2 x 0) + 2000 = 4000 δH = (4000 / 154.8)¹/² = (25.84)¹/² = 5.08 MPa¹/²

Estimated Hansen Solubility Parameters for this compound:

  • δD = 20.69 MPa¹/²

  • δP = 7.21 MPa¹/²

  • δH = 5.08 MPa¹/²

Predicted Solubility Profile

Based on the estimated HSP values for this compound, its solubility in a range of common organic solvents can be predicted by calculating the Hansen solubility parameter distance (Ra). A smaller Ra value suggests a higher likelihood of good solubility.

Table 3: Predicted Solubility of this compound in Various Organic Solvents

SolventδD (MPa¹/²)δP (MPa¹/²)δH (MPa¹/²)RaPredicted Solubility
This compound 20.69 7.21 5.08 - -
Acetone15.510.47.011.2Moderate
Acetonitrile15.318.06.114.8Low
Benzene18.40.02.08.8High
Chloroform17.83.15.76.8High
Cyclohexane16.80.00.211.8Low
Dichloromethane17.07.37.17.7High
Diethyl Ether14.52.95.18.7High
Dimethylformamide (DMF)17.413.711.39.9Moderate
Dimethyl Sulfoxide (DMSO)18.416.410.211.3Moderate
Ethanol15.88.819.415.8Low
Ethyl Acetate15.85.37.25.8High
Heptane15.30.00.012.0Low
Hexane14.90.00.012.6Low
Isopropanol15.86.116.413.3Low
Methanol14.712.322.320.0Very Low
Tetrahydrofuran (THF)16.85.78.05.5High
Toluene18.01.42.07.6High
Xylene17.81.03.18.3High

Disclaimer: These are predicted solubilities based on a theoretical model. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, experimental determination is essential. The following section provides detailed, step-by-step protocols for two common and effective methods for determining the solubility of a solid in an organic solvent.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and then evaporating a known volume of the supernatant to determine the mass of the dissolved solute.[5]

Gravimetric_Method A 1. Prepare Saturated Solution - Add excess this compound to a known volume of solvent. - Equilibrate at a constant temperature with agitation (e.g., 24h). B 2. Phase Separation - Allow undissolved solid to settle. - Centrifuge to ensure clear separation. A->B Ensure equilibrium C 3. Sample Supernatant - Carefully withdraw a precise volume of the clear supernatant. B->C Avoid disturbing solid D 4. Solvent Evaporation - Transfer the supernatant to a pre-weighed vial. - Evaporate the solvent under reduced pressure or in a fume hood. C->D Accurate volume is critical E 5. Mass Determination - Dry the vial containing the residue to a constant weight. - Weigh the vial with the dried solute. D->E Complete drying is essential F 6. Calculation - Calculate solubility (e.g., in g/100mL or mg/mL). E->F Solubility = (Final Mass - Initial Mass) / Volume of Supernatant

Figure 2: Workflow for the Gravimetric Determination of Solubility.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • To a series of vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

    • Add an excess amount of this compound to each vial to ensure that undissolved solid remains after equilibration.

    • Seal the vials and place them in a constant temperature bath or shaker.

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

    • For finely dispersed solids, centrifugation can be used to facilitate a clear separation.

  • Sampling of Supernatant:

    • Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid at the bottom of the vial.

  • Solvent Evaporation:

    • Transfer the aliquot of the supernatant to a pre-weighed, clean, and dry vial.

    • Evaporate the solvent completely. This can be achieved using a rotary evaporator, a vacuum oven at a temperature below the boiling point of the solute, or by allowing it to evaporate in a fume hood.

  • Mass Determination:

    • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dried solute on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

    • Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

UV-Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a saturated solution to determine its concentration.

Spectroscopic_Method cluster_0 Calibration Curve Preparation cluster_1 Saturated Solution Analysis A 1. Prepare Stock Solution - Dissolve a known mass of this compound in a known volume of solvent. B 2. Prepare Standard Solutions - Perform serial dilutions of the stock solution to create a series of standards of known concentrations. A->B C 3. Measure Absorbance - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). B->C D 4. Plot Calibration Curve - Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c). C->D E 5. Prepare Saturated Solution - Prepare as described in the gravimetric method. F 6. Sample and Dilute - Withdraw a known volume of the clear supernatant and dilute it with the same solvent to bring the absorbance within the linear range of the calibration curve. E->F G 7. Measure Absorbance - Measure the absorbance of the diluted sample at λmax. F->G H 8. Calculate Concentration - Use the calibration curve equation to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution. G->H

Figure 3: Workflow for the Spectroscopic Determination of Solubility.

Step-by-Step Protocol:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of accurate serial dilutions of the stock solution to obtain at least five standard solutions of different known concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The data should yield a straight line that passes through the origin (or close to it), in accordance with the Beer-Lambert law. Perform a linear regression to obtain the equation of the line.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1 and 2).

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a known volume of the solvent to ensure that the absorbance of the diluted solution falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the equation of the calibration curve to calculate the concentration of the diluted sample.

    • Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of the compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By estimating its Hansen Solubility Parameters, we have offered a predictive tool for solvent selection, which is invaluable in the early stages of research and process development. The detailed experimental protocols for both gravimetric and spectroscopic methods empower researchers to obtain precise and reliable solubility data, moving from theoretical prediction to empirical validation. The integration of theoretical modeling with practical experimental guidance makes this document a critical resource for any scientist or professional working with this important chemical intermediate.

References

  • Stefanis, E.; Panayiotou, C. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Int. J. Thermophys.2008 , 29, 568–585. [Link]

  • Qureshi, A.; Vyas, J.; Upadhyay, U. M. Determination of solubility by gravimetric method: A brief review. Int. J. Pharm. Sci. Drug Anal.2021, 1(1), 58-60.
  • Just-Baringo, X.; et al. Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega2018 , 3 (12), 17707–17715. [Link]

  • Protheragen. Molecular Volume Calculation. [Link]

  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

  • Scribd. Solubility Parameters: Solvents. [Link]

  • Preprints.org. Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. 2024 , 2024110481. [Link]

  • Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. 2022 , v1. [Link]

  • Just-Baringo, X.; et al. Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega2018 , 3 (12), 17707–17715. [Link]

  • SciSpace. Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. 2017 . [Link]

  • ResearchGate. How to determine the volume of a molecule? Is there a convenient program for that?. [Link]

  • Stenutz, R. Hansen solubility parameters. [Link]

  • Alfons, F.; et al. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry2015 , 6, 537-544. [Link]

  • Bondi, A. van der Waals Volumes and Radii. J. Phys. Chem.1964 , 68 (3), 441–451. [Link]

  • Wikipedia. Van der Waals radius. [Link]

  • ResearchGate. What is the value of Van der Waals volume (or molecular volume) for the commonest organic solvent?. [Link]

  • Park, K. Hansen Solubility Parameters. In Biomaterials Science; Elsevier, 2020; pp 131–142.
  • BYJU'S. Molar Volume Formula. [Link]

  • Abbott, S. HSP Basics. [Link]

  • GeeksforGeeks. Molar Volume Formula. [Link]

  • Zhao, Y. H.; et al. Fast calculation of van der Waals volume as a sum of atomic and bond contributions and its application to drug compounds. J. Org. Chem.2003 , 68 (19), 7368–7373. [Link]

  • Scribd. Van Der Waals Volume. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • PubChem. 3-Bromo-2,5-difluorobenzenethiol. [Link]

  • PubChem. 3-Bromo-2,5-difluoropyridine. [Link]

  • Faluck International PVT LTD. SPECIALITY BROMO FLURO DERIVATIVES. [Link]

  • PubChem. 1,3-Dibromo-2,5-difluorobenzene. [Link]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook, Second Edition; CRC Press, 2007.

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thermal stability and melting point of 3-Bromo-2,5-difluoroiodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-1,3-difluoro-5-iodobenzene

Executive Summary: This guide provides a comprehensive technical overview of the thermal stability and melting point of 2-Bromo-1,3-difluoro-5-iodobenzene (CAS No. 155906-10-8). Targeted at researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data with established analytical methodologies. We present a detailed analysis of the compound's melting point, a critical indicator of purity, and explore the protocols for assessing its thermal stability via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The causality behind experimental design, data interpretation, and safety considerations are emphasized to provide a field-proven perspective on handling and utilizing this versatile halogenated aromatic intermediate.

Introduction

2-Bromo-1,3-difluoro-5-iodobenzene is a highly functionalized aromatic compound whose structural complexity makes it a valuable intermediate in advanced organic synthesis. The presence of three distinct halogen substituents (Bromine, Fluorine, and Iodine) on the benzene ring offers chemists a platform for selective, sequential cross-coupling reactions, a cornerstone of modern pharmaceutical and functional material synthesis. Understanding the compound's fundamental physicochemical properties, particularly its thermal behavior, is paramount for its safe storage, handling, and effective use in designing scalable and reproducible synthetic routes.

This guide addresses the critical parameters of melting point and thermal stability. The melting point serves as a primary benchmark for purity and identity, while thermal stability data defines the safe operational temperature limits for chemical processing and long-term storage, preventing unwanted degradation and ensuring the integrity of the material.

Note on Nomenclature: While the topic specifies "3-Bromo-2,5-difluoroiodobenzene," the available experimental data consistently corresponds to the isomer 2-Bromo-1,3-difluoro-5-iodobenzene (CAS: 155906-10-8) . This guide will focus on the latter, as it is the commercially available and characterized compound.

Core Physicochemical Properties

The fundamental properties of 2-Bromo-1,3-difluoro-5-iodobenzene are summarized below, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 155906-10-8[1][2]
Molecular Formula C₆H₂BrF₂I[1][2][3]
Molecular Weight 318.89 g/mol [1][2][3]
Appearance White to light red to green powder to crystal[1]
Melting Point 64 - 68 °C[1][3]
Purity ≥ 98% (GC)[1]
Storage Conditions Store at 2 - 8 °C, cool and dark place[1][3]

Melting Point Determination: A Measure of Purity

The melting point of a crystalline solid is a critical physical constant used for identification and purity assessment. For a pure compound, melting occurs over a narrow temperature range. The observed range of 64 - 68 °C for 2-Bromo-1,3-difluoro-5-iodobenzene is indicative of a substance with high purity, as is commercially supplied[1][3].

Causality Behind the Method: Why Precision Matters

The choice of a slow heating rate (1-2 °C/minute) as the substance approaches its melting point is a deliberate and critical step. Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to an erroneously wide and elevated melting range. Ensuring thermal equilibrium between the heating block, the capillary, and the sample is essential for an accurate determination that reflects the true physical properties of the material.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard, self-validating method for verifying the melting point of a solid sample.

  • Instrument Calibration: Verify the accuracy of the melting point apparatus thermometer using certified standards with known melting points (e.g., benzophenone, 48.5 °C; acetanilide, 114.3 °C).

  • Sample Preparation:

    • Ensure the 2-Bromo-1,3-difluoro-5-iodobenzene sample is completely dry and free of solvent.

    • Crush a small amount of the crystalline solid into a fine powder on a watch glass.

    • Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end.

  • Measurement:

    • Place the packed capillary into the heating block of the apparatus.

    • Set an initial rapid heating rate (e.g., 10 °C/minute) to approach the expected melting point (~60 °C).

    • Crucial Step: Once the temperature reaches approximately 5-10 °C below the expected range, reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

  • Data Reporting: The melting point is reported as the range T₁ - T₂. For this compound, a result within the 64 - 68 °C range confirms its identity and high purity.

Melting_Point_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Calibrate Calibrate Apparatus Prepare Prepare Dry, Powdered Sample Calibrate->Prepare Pack Pack Capillary Tube (2-3 mm) Prepare->Pack Heat_Fast Rapid Heat to ~60°C Pack->Heat_Fast Heat_Slow Reduce Rate to 1-2°C/min Heat_Fast->Heat_Slow Record_T1 Record T1 (First Liquid) Heat_Slow->Record_T1 Record_T2 Record T2 (All Liquid) Record_T1->Record_T2 Report Report Range (T1 - T2) Record_T2->Report Compare Compare to Specification (64-68°C) Report->Compare

Workflow for Melting Point Determination.

Thermal Stability: Defining Operational Limits

Thermal stability is a measure of a compound's resistance to decomposition at elevated temperatures. This is a critical safety and quality parameter, as thermal decomposition can be an exothermic process that may lead to a runaway reaction. For halogenated aromatics, decomposition can also release corrosive and toxic gases such as hydrogen halides (HF, HBr, HI) and carbon oxides[4].

Methodologies for Thermal Analysis

Two primary techniques are employed to assess thermal stability:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It precisely identifies the temperature at which the compound begins to decompose and lose mass.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It detects phase transitions like melting (endothermic) and decomposition events (often exothermic).

Thermal_Analysis_Logic cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_output Application & Safety Compound 2-Bromo-1,3-difluoro- 5-iodobenzene TGA_Exp Heat Sample (e.g., 10°C/min in N₂) Compound->TGA_Exp DSC_Exp Heat Sample (e.g., 10°C/min in N₂) Compound->DSC_Exp TGA_Data Measure Mass Loss vs. Temperature TGA_Exp->TGA_Data TGA_Result Determine Onset of Decomposition (T_onset) TGA_Data->TGA_Result Max_Temp Define Maximum Safe Operating Temperature TGA_Result->Max_Temp DSC_Data Measure Heat Flow vs. Temperature DSC_Exp->DSC_Data DSC_Result Identify Melting (Endotherm) & Decomposition (Exotherm) DSC_Data->DSC_Result DSC_Result->Max_Temp Storage Inform Storage & Handling Protocols Max_Temp->Storage

Integrated Workflow for Thermal Stability Assessment.
Protocol 1: Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperature at which significant mass loss due to decomposition begins.

  • Methodology:

    • Instrument Setup: Use a calibrated TGA instrument.

    • Sample Preparation: Place 5-10 mg of 2-Bromo-1,3-difluoro-5-iodobenzene into a ceramic or platinum TGA pan.

    • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min. The inert atmosphere is crucial to ensure that the observed mass loss is from thermal decomposition (pyrolysis), not oxidation.

    • Thermal Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/minute. A 10 °C/min rate is standard for screening and provides a good balance between resolution and experimental time.

    • Data Analysis: Plot the percentage of initial mass versus temperature. The onset decomposition temperature is typically determined as the point where the tangent to the steepest part of the mass-loss curve intersects the initial mass baseline.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Objective: To identify the melting point and detect the energy release associated with decomposition.

  • Methodology:

    • Instrument Setup: Use a calibrated DSC instrument.

    • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to sublimation before the melting or decomposition points.

    • Atmosphere: Maintain an inert nitrogen atmosphere (50 mL/min flow rate).

    • Thermal Program:

      • Equilibrate at 25 °C.

      • Heat from 25 °C to 300 °C (or a temperature beyond the TGA decomposition onset) at a rate of 10 °C/minute.

    • Data Analysis: Plot heat flow (mW) versus temperature (°C).

      • An endothermic peak (heat absorption) will correspond to the melting of the sample. The peak maximum should align with the melting point range (64-68 °C).

      • A sharp or broad exothermic peak (heat release) at higher temperatures indicates decomposition. The onset temperature of this exotherm is a critical indicator of thermal instability. For many organic compounds, this decomposition is not observed until well above 200 °C[5].

Interpretation of Expected Results

Based on the structure of a multi-halogenated aromatic compound, one would anticipate high thermal stability. The C-F, C-Br, C-I, and aromatic C-C bonds are strong. It is expected that the TGA would show thermal stability up to temperatures significantly higher than its melting point, likely exceeding 150-200 °C before the onset of mass loss. The DSC thermogram would first show a sharp endotherm around 64-68 °C corresponding to its melt. At a much higher temperature, a significant exothermic event would likely signal decomposition. The energy released during this exotherm is a key parameter for process safety evaluations.

Conclusion

2-Bromo-1,3-difluoro-5-iodobenzene is a crystalline solid with a well-defined melting point of 64-68 °C, which serves as a reliable indicator of its high purity[1][3]. While specific decomposition data is not publicly available, established thermal analysis techniques like TGA and DSC provide a robust framework for its characterization. The compound is expected to exhibit significant thermal stability, a crucial attribute for its application in organic synthesis where reactions may require elevated temperatures. The protocols and interpretive logic detailed in this guide provide researchers with the necessary tools to safely handle, store, and utilize this important chemical intermediate, ensuring both experimental success and laboratory safety.

References

  • de la Rosa, V. R., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1016–1023. [Link]

Sources

literature review of 3-Bromo-2,5-difluoroiodobenzene synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis pathways for 3-Bromo-2,5-difluoroiodobenzene (CAS: 1807026-56-7), a critical halogenated intermediate used in the development of KRAS inhibitors and advanced agrochemicals.[1]

Executive Summary

This compound is a poly-halogenated benzene derivative characterized by a unique 1,2,3,5-substitution pattern.[1] Its structural value lies in the orthogonal reactivity of its halogen substituents: the iodine atom (C-I) allows for selective metal-halogen exchange or Sonogashira couplings, while the bromine atom (C-Br) remains intact for subsequent functionalization. The two fluorine atoms at positions 2 and 5 modulate the electronic properties of the ring, influencing the metabolic stability and lipophilicity of final drug candidates.

This guide details two primary synthesis pathways:

  • The Organometallic Route (Preferred): A scalable, single-step lithium-halogen exchange from 1,3-dibromo-2,5-difluorobenzene.[1]

  • The Classical Aniline Route: A robust, three-step sequence starting from 2,5-difluoroaniline, utilizing directed electrophilic substitution and deamination.

Retrosynthetic Analysis

To design the optimal synthesis, we must analyze the regiochemistry of the target. The molecule features iodine and bromine in a meta relationship, separated by a fluorine atom.

  • Disconnection A (C-I Bond): Removal of the iodine leads to a lithiated species derived from 1,3-dibromo-2,5-difluorobenzene .[1] This precursor is symmetric, meaning lithium-halogen exchange at either bromine position yields the identical requisite intermediate.

  • Disconnection B (Functional Group Interconversion): Tracing back to 2,5-difluoroaniline , the amino group acts as a "dummy" directing group to install the bromine (para) and iodine (ortho) before being excised via deamination.

Retrosynthesis Target This compound (Target) Lithiated [Lithiated Intermediate] Target->Lithiated Iodine Quench IodoAniline 4-Bromo-2,5-difluoro-6-iodoaniline Target->IodoAniline Deamination Dibromo 1,3-Dibromo-2,5-difluorobenzene (Symmetric Precursor) Aniline 2,5-Difluoroaniline (Starting Material) Lithiated->Dibromo Li-Hal Exchange BromoAniline 4-Bromo-2,5-difluoroaniline BromoAniline->Aniline Bromination IodoAniline->BromoAniline Iodination

Figure 1: Retrosynthetic tree illustrating the Organometallic (Left) and Classical (Right) pathways.[1]

Pathway 1: The Organometallic Route (Preferred)

This pathway is the industry standard for scale-up due to its high yield and low step count.[1] It relies on the rapid kinetics of lithium-bromine exchange over lithium-fluorine deprotonation at cryogenic temperatures.

Mechanism & Regioselectivity

The starting material, 1,3-dibromo-2,5-difluorobenzene , is symmetric. Treatment with n-butyllithium (n-BuLi) at -78°C effects a selective mono-lithiation.[2]

  • Why it works: The C-Br bond is weaker than the C-H bond (kinetic acidity) and the C-F bond. Although the proton at C4/C6 is acidic due to ortho-fluorine effects, the rate of Li-Br exchange is significantly faster at -78°C.

  • Symmetry Advantage: Exchange at either C1 or C3 produces the same lithiated intermediate (1-bromo-3-lithio-2,5-difluorobenzene ).[1]

Experimental Protocol
ParameterSpecification
Reagents 1,3-Dibromo-2,5-difluorobenzene (1.0 eq), n-BuLi (1.05 eq, 2.5M in hexanes), Iodine (1.2 eq).[1]
Solvent Anhydrous THF (0.2 M concentration).[1]
Temperature -78°C (Critical for selectivity).[1][2][3][4]
Yield 85-92%.[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Dissolution: Charge the flask with 1,3-dibromo-2,5-difluorobenzene (10.0 g, 36.8 mmol) and anhydrous THF (185 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Exchange: Add n-BuLi (15.5 mL, 38.6 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

    • Checkpoint: Stir for 45 minutes at -78°C. The solution will turn yellow/orange, indicating the formation of the aryl lithium species.

  • Quench: Dissolve Iodine (11.2 g, 44.1 mmol) in minimal THF (20 mL) and add dropwise to the reaction mixture. The color will shift from orange to dark red/brown.

  • Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (color changes from brown to yellow/clear).

  • Isolation: Extract with diethyl ether (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hexanes or purify via short-path silica plug (100% Hexanes) to yield the product as a white crystalline solid.

ReactionScheme1 Start 1,3-Dibromo-2,5- difluorobenzene Step1 1. n-BuLi, THF, -78°C (Li-Br Exchange) Start->Step1 Inter [Aryl-Li Intermediate] Step1->Inter -78°C Step2 2. I2 (in THF) (Quench) Inter->Step2 Product 3-Bromo-2,5- difluoroiodobenzene Step2->Product >85% Yield

Figure 2: Reaction scheme for the Lithium-Halogen Exchange pathway.

Pathway 2: The Classical Aniline Route

This pathway is viable when the dibromo precursor is unavailable or when avoiding organolithium reagents is necessary (e.g., in non-specialized facilities). It leverages the strong directing power of the amino group.

Synthesis Logic
  • Bromination: The amino group of 2,5-difluoroaniline directs electrophilic bromination to the para position (C4), which is sterically accessible and electronically activated.

  • Iodination: With C4 occupied, the next most activated position is ortho to the amine (C6).

  • Deamination: The amino group is removed, leaving the H at C1. The final renumbering of the ring (I becomes C1, F becomes C2, Br becomes C3) yields the target.

Experimental Protocol
Step 1: Bromination [1][5]
  • Reagents: 2,5-Difluoroaniline, N-Bromosuccinimide (NBS).[1]

  • Conditions: DMF, 0°C to RT.

  • Outcome: 4-Bromo-2,5-difluoroaniline .

  • Note: The fluorine at C5 directs ortho (to C4/C6), reinforcing the para direction of the amine.

Step 2: Iodination
  • Reagents: 4-Bromo-2,5-difluoroaniline, Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS).[1]

  • Conditions: AcOH (Acetic Acid) or CH₂Cl₂.[1]

  • Outcome: 4-Bromo-2,5-difluoro-6-iodoaniline .

  • Mechanism:[1][2][6] The amine activates the C6 position. C3 is deactivated by the adjacent Fluorine and Bromine steric bulk.

Step 3: Deamination (Hydrodeamination) [1]
  • Reagents: t-Butyl Nitrite (tBuONO) or NaNO₂/H₂SO₄; Hypophosphorous acid (H₃PO₂) or Ethanol.[1]

  • Protocol:

    • Dissolve the iodoaniline in ethanol/H₂SO₄.

    • Add NaNO₂ at 0°C to form the diazonium salt.

    • Add H₃PO₂ (50% aq) and stir at RT (or reflux in EtOH) to reduce the diazonium to a proton.

  • Outcome: This compound .

AnilineRoute Step1 2,5-Difluoroaniline + NBS (DMF) Inter1 4-Bromo-2,5-difluoroaniline Step1->Inter1 Para-Bromination Step2 + ICl (AcOH) Inter1->Step2 Inter2 4-Bromo-2,5-difluoro-6-iodoaniline Step2->Inter2 Ortho-Iodination Step3 + NaNO2 / H3PO2 (Deamination) Inter2->Step3 Final This compound Step3->Final Reduction

Figure 3: Step-by-step transformation in the Aniline Route.

Comparative Analysis

FeaturePathway 1: OrganometallicPathway 2: Aniline Route
Step Count 1 Step3 Steps
Overall Yield High (85-90%)Moderate (40-55% cumulative)
Atom Economy ExcellentPoor (Loss of NH₂ and reagents)
Safety Profile Requires handling n-BuLi (Pyrophoric)Standard reagents; Diazonium salts are potentially explosive.[1]
Scalability Preferred for kg-scale (Flow chemistry compatible).Labor-intensive workups for multiple steps.

References

  • Preparation of 1-bromo-3-iodo-2,5-difluorobenzene via Lithium-Halogen Exchange.

    • Source: Patent US8563553B2 (Novartis AG).[7]

    • Context: Describes the use of 1,3-dibromo-2,5-difluorobenzene as a starting material for kinase inhibitors.[1][7]

    • URL
  • Synthesis of Quinazoline Compounds (KRAS Inhibitors).

    • Source: P
    • Context: Details the synthesis of intermediate 167-1 from 1,3-dibromo-2,5-difluorobenzene using organometallic coupling.
    • URL:[1]

  • Regioselective Lithi

    • Source: Mongin, F., & Schlosser, M. (1996). Tetrahedron Letters.
    • Context: Fundamental principles of deprotonation vs.
    • URL:[Link][1]

  • General Sandmeyer and Schiemann Reaction Protocols.

    • Source: Organic Syntheses, Coll. Vol. 2, p. 299.
    • Context: Standard operating procedures for converting anilines to halides.
    • URL:[Link][1]

Sources

Electronic Architecture & Synthetic Utility of 3-Bromo-2,5-difluoroiodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Material Science & Molecular Design

Executive Summary

This technical guide analyzes the electronic and structural properties of 3-Bromo-2,5-difluoroiodobenzene (and its relevant isomers), a high-value halogenated scaffold used in the synthesis of advanced optoelectronic materials, liquid crystals, and pharmaceutical agents.

The molecule’s utility is defined by two core characteristics:

  • Electronic Tuning: The inductive effect (

    
    ) of the fluorine atoms lowers the frontier molecular orbital energies (HOMO/LUMO), enhancing oxidative stability and facilitating n-type (electron transport) behavior in derived materials.
    
  • Orthogonal Reactivity: The bond dissociation energy difference between C–I and C–Br allows for highly chemoselective sequential cross-coupling reactions, acting as a programmable logic gate for molecular assembly.

Part 1: Molecular Architecture & Electronic Landscape
1.1 The Fluorine Effect on Orbital Energies

In material science, particularly for Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), the position of the Highest Occupied Molecular Orbital (HOMO) determines oxidative stability.

  • Inductive Withdrawal: The two fluorine atoms at the 2,5-positions exert a strong electron-withdrawing inductive effect (

    
    ). This pulls electron density away from the aromatic ring, lowering the energy of both the HOMO and LUMO.
    
  • Result: Derivatives of this scaffold are often air-stable and exhibit higher electron affinity compared to their non-fluorinated analogues. This makes them ideal candidates for electron-transport materials (ETMs) .

1.2 The Sigma-Hole & Halogen Bonding

The iodine atom in this scaffold is not merely a leaving group; it is a site for supramolecular assembly via Halogen Bonding (XB) .

  • Mechanism: The electron-withdrawing fluorine atoms deplete electron density from the iodine atom's equatorial belt. This enhances the positive electrostatic potential region (the

    
    -hole) on the iodine, located along the extension of the C–I bond.
    
  • Application: In crystal engineering, this

    
    -hole acts as a highly directional Lewis acid, capable of forming strong non-covalent interactions with Lewis bases (e.g., Nitrogen in pyridines or Oxygen in carbonyls). This is critical for stabilizing liquid crystalline phases.
    

Table 1: Estimated Bond Parameters & Reactivity Metrics

ParameterValue / TrendImpact on Material Design
C–I Bond Energy ~65 kcal/molPrimary reactive site (Kinetic control).
C–Br Bond Energy ~81 kcal/molSecondary reactive site (Requires elevated temp/catalyst).
C–F Bond Energy ~116 kcal/molMetabolically stable; inert under standard coupling.
Dipole Moment High (Non-centrosymmetric)Enhances dielectric anisotropy in liquid crystals.
LUMO Level Lowered by ~0.3 eV (vs. H-analog)Facilitates electron injection in semiconductor devices.
Part 2: Chemoselectivity – The Self-Validating Synthetic System

The core value of this compound lies in its ability to undergo sequential chemoselective cross-coupling . This process is self-validating: if the first step (C–I coupling) is performed correctly at ambient temperature, the C–Br bond remains intact, serving as a built-in "stop" signal.

2.1 The Reactivity Hierarchy

The reaction kinetics follow the order: C–I > C–Br >> C–F . This allows researchers to install two different functional groups sequentially without using protecting groups.

2.2 Visualization of Sequential Logic

The following diagram illustrates the synthesis of a "Push-Pull" organic semiconductor using this scaffold.

SequentialCoupling Start 3-Bromo-2,5-difluoro iodobenzene Step1 Step 1: Suzuki Coupling (Pd(0), RT, Boronic Acid A) Start->Step1 Chemoselective C-I Activation Inter Intermediate: Mono-arylated Bromide Step1->Inter C-Br Intact Step2 Step 2: Sonogashira Coupling (Pd(II)/Cu(I), Heat, Alkyne B) Inter->Step2 C-Br Activation Final Final Product: Asymmetric Push-Pull Core Step2->Final Functional Material

Figure 1: Sequential chemoselective functionalization workflow. The C-I bond reacts under mild conditions, preserving the C-Br bond for a subsequent, higher-energy activation step.

Part 3: Experimental Protocol – Sequential Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl intermediate while preserving the bromine handle for future elaboration. Safety: Standard organohalide precautions apply. Work in a fume hood.

Phase A: Chemoselective C–I Coupling

This protocol exploits the lability of the C–I bond to run at Room Temperature (RT), preventing C–Br oxidative addition.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Catalyst:

      
       (3 mol%) - Chosen for high activity/stability balance.
      
    • Base:

      
       (2.0 M aq. solution, 3.0 equiv)
      
    • Solvent: THF/Water (4:1 v/v) - Ensures solubility of both organic and inorganic components.

  • Procedure:

    • Degassing: Charge a Schlenk flask with the halide, boronic acid, and catalyst. Evacuate and backfill with Argon (

      
      ).[1] Add degassed solvents via syringe.
      
    • Reaction: Stir at 20–25°C (Room Temperature) for 4–12 hours.

    • Validation (TLC/GC-MS): Monitor consumption of starting material. The appearance of a single new spot indicates mono-coupling. Note: If the reaction is heated >50°C, trace bis-coupling (C-Br reaction) may occur.

    • Workup: Dilute with ethyl acetate, wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Silica gel flash chromatography.

Phase B: C–Br Activation (Subsequent Step)

Once the intermediate is isolated, the C–Br bond requires more energy to break.

  • Conditions: Use a more active catalyst system (e.g.,

    
     / S-Phos) and heat to 80–100°C  in Toluene/Dioxane to engage the bromine position.
    
Part 4: Material Science Applications
4.1 Liquid Crystals (LCs)

Fluorinated aromatics are ubiquitous in Liquid Crystal Display (LCD) mixtures.

  • Viscosity & Stability: The 2,5-difluoro substitution reduces the rotational viscosity (

    
    ) of the LC mixture compared to non-fluorinated analogues, enabling faster switching times.
    
  • Dielectric Anisotropy (

    
    ):  The C–F bonds create a strong dipole perpendicular to the ring axis (negative 
    
    
    
    ) or parallel (positive
    
    
    ) depending on the overall molecular shape, allowing for alignment control in electric fields.
4.2 Crystal Engineering & Halogen Bonding

The molecule serves as a "tecton" (building block) for supramolecular networks.

HalogenBonding cluster_0 Driving Force Donor Iodine Atom (Sigma-Hole Donor) Acceptor Nitrogen/Oxygen (Lewis Base Acceptor) Donor->Acceptor XB Interaction (175-180° Angle) Network Supramolecular Assembly Acceptor->Network Self-Assembly Expl F-atoms enhance Iodine polarization

Figure 2: Halogen Bonding (XB) mechanism. The fluorine atoms enhance the sigma-hole on Iodine, creating strong, directional interactions with Lewis bases.

References
  • Crystal Engineering with Halogen Bonding

    • Title: Crystal Engineering with Multipoint Halogen Bonding: Double Two‐Point Donors and Acceptors at Work.[2]

    • Source: N
    • URL:[Link]

  • Chemoselective Coupling Protocols

    • Title: Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling.
    • Source: Oregon State University / ACS Public
    • URL:[Link]

  • Halogen Bonding in Polymer/Material Science

    • Title: Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and m
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Title: 2-Bromo-1,3-difluoro-5-iodobenzene (Isomer Reference).

Sources

Methodological & Application

regioselective cross-coupling reactions of 3-Bromo-2,5-difluoroiodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Cross-Coupling of 3-Bromo-2,5-difluoroiodobenzene

Introduction & Strategic Value

This compound is a high-value halogenated scaffold widely utilized in the synthesis of fluorinated liquid crystals (phenylacetylene class), agrochemicals, and late-stage pharmaceutical intermediates. Its core value lies in its orthogonal reactivity : the presence of two distinct halogens (iodine and bromine) with significantly different bond dissociation energies (BDEs) allows for sequential, programmable functionalization.

However, the presence of two fluorine atoms at the 2- and 5-positions introduces unique electronic effects. These electron-withdrawing groups (EWGs) significantly lower the LUMO energy of the arene, accelerating oxidative addition at the C-I bond but also increasing the lability of the C-Br bond compared to non-fluorinated analogs. This application note provides a validated roadmap for achieving >98% regioselectivity at the iodine site, followed by subsequent activation of the bromine site.

Mechanistic Principles of Selectivity

The regioselectivity relies on the kinetic differentiation between the C-I and C-Br bonds during the oxidative addition step of the catalytic cycle.

  • C-I Activation (Site 1): The C-I bond (approx. BDE 65 kcal/mol) undergoes rapid oxidative addition to Pd(0) even at room temperature. The 2,5-difluoro substitution pattern exerts an inductive effect (-I), making the metal center more electrophilic, further facilitating this step.

  • C-Br Preservation (Site 2): The C-Br bond (approx. BDE 81 kcal/mol) is significantly stronger. By controlling temperature and ligand sterics, the catalyst can be "tuned" to insert exclusively into the C-I bond, leaving the C-Br bond intact for a second transformation.

Reactivity Hierarchy


Experimental Workflow Visualization

The following diagram outlines the decision tree for sequential functionalization.

G Start 3-Bromo-2,5- difluoroiodobenzene Inter Intermediate A: Oxidative Addition (C-I) Start->Inter RT, <40°C Weak Base Pd0 Pd(0) Catalyst (Mild Ligand) Pd0->Inter Prod1 Product 1: 3-Bromo-2,5-difluoro-R1 (C-Br Intact) Inter->Prod1 Transmetallation (Boronic Acid R1) Final Final Product: R2-2,5-difluoro-R1 Prod1->Final Reflux, >80°C Strong Base Boronic Acid R2 Pd_High Pd(0) Catalyst (Bulky/Active Ligand) Pd_High->Final

Figure 1: Sequential cross-coupling workflow. Blue indicates starting material; Green indicates the mono-coupled intermediate; Black indicates the fully functionalized product.

Detailed Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C-I)

Target: Functionalization of C-I bond while preserving C-Br.

Rationale: To prevent "scrambling" (reaction at Br), we utilize a ligand with moderate activity (PPh3 or dppf) and maintain low thermal energy. Strong bases (e.g., KOtBu) are avoided to prevent potential SNAr side reactions on the fluorinated ring or premature C-Br activation.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%) OR Pd(dppf)Cl2·DCM (3 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Step-by-Step Procedure:

  • Inerting: Charge a reaction flask with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon/Nitrogen (3 cycles).

  • Solvation: Add degassed solvent (0.1 M concentration relative to substrate).

  • Activation: Add the aqueous base solution via syringe.

  • Reaction: Stir vigorously at 25°C (Room Temp) .

    • Critical Checkpoint: Monitor by TLC/HPLC after 2 hours. If conversion is <50%, warm to 40°C. Do not exceed 50°C.

  • Quench: Upon consumption of starting material (usually 4-6 hours), dilute with water and extract with Ethyl Acetate.

  • Purification: Wash organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography.

Expected Outcome: 85-95% Yield of mono-coupled product. <2% bi-coupled byproduct.

Protocol B: Sequential Coupling of the C-Br Bond

Target: Functionalization of the remaining C-Br bond.

Rationale: The C-Br bond is now the only halogen remaining. The fluorine atoms ortho to the bromine will activate it, but significant thermal energy or electron-rich ligands are required to overcome the activation barrier efficiently.

Materials:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Boronic Acid: R2-B(OH)2 (1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + S-Phos (4 mol%) OR Pd(PPh3)4 (5 mol%)

  • Base: K3PO4 (3.0 equiv) or Cs2CO3 (3.0 equiv)

  • Solvent: Toluene or Dioxane/Water (10:1)

Step-by-Step Procedure:

  • Setup: Combine substrate, new boronic acid, base, and catalyst precursors in a pressure tube or reflux flask.

  • Inerting: Standard Argon/Nitrogen purge.

  • Reaction: Heat to 90-100°C for 12-18 hours.

    • Note: The presence of S-Phos (Buchwald ligand) significantly accelerates this step for sterically hindered partners.

  • Workup: Standard aqueous extraction and silica purification.

Protocol C: Sonogashira Coupling (Liquid Crystal Synthesis)

Target: Introduction of alkynes at C-I site.

Rationale: This scaffold is frequently used to generate fluorinated tolanes (diphenylacetylenes). Copper-free conditions are preferred if possible to avoid homocoupling of the alkyne, but standard Pd/Cu systems work well due to the high reactivity of the Iodide.

Procedure:

  • Mix Substrate (1.0 equiv), Terminal Alkyne (1.1 equiv), Pd(PPh3)2Cl2 (2 mol%), and CuI (1 mol%).

  • Solvent: THF/Triethylamine (1:1).

  • Stir at Room Temperature .

  • Observation: Reaction is usually exothermic and rapid (1-3 hours) due to the activated C-I bond.

Data Summary & Troubleshooting

Table 1: Optimization of C-I Selective Coupling

EntryCatalystTemp (°C)BaseYield (Mono)Yield (Bis/Di)Verdict
1Pd(PPh3)425Na2CO392%<1%Optimal
2Pd(PPh3)480Na2CO365%25%Poor Selectivity
3Pd(dppf)Cl240K3PO488%5%Acceptable
4Pd2(dba)3/S-Phos25K3PO450%40%Too Active

Common Issues:

  • Hydrodehalogenation: If the C-Br bond is reduced to C-H, ensure the solvent is strictly degassed and avoid using alcohols (Ethanol/Isopropanol) as co-solvents in Protocol B; switch to DMF or Dioxane.

  • Low Conversion (Protocol A): If the reaction stalls at RT, add 1 mol% additional catalyst rather than increasing temperature, to preserve the C-Br bond.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457–2483. Link

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[2] Angewandte Chemie International Edition, 2002, 41(22), 4176–4211. Link

  • Hird, M. "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 2007, 36, 2070-2095. Link

  • Sigma-Aldrich. "Product Specification: 1-Bromo-2,3-difluoro-5-iodobenzene (related isomer structure validation)." Link(Note: Used for structural confirmation of commercial availability patterns).

  • Handy, S. T.; Zhang, Y. "Chemoselective Suzuki Couplings of Dihaloarenes." Synthesis, 2006, 2006(22), 3883-3887. Link

Sources

Application Notes and Protocols for the Selective Metalation of 3-Bromo-2,5-difluoroiodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Access to Polyfunctionalized Aromatic Building Blocks

3-Bromo-2,5-difluoroiodobenzene is a valuable and highly functionalized aromatic scaffold for the synthesis of complex organic molecules in the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern, featuring three distinct halogen atoms, offers multiple points for selective chemical modification. The significant differences in the carbon-halogen bond strengths (C-I < C-Br < C-F) provide a hierarchical platform for sequential functionalization through selective metal-halogen exchange reactions. This application note provides a detailed guide to the selective lithiation and magnesium-halogen exchange of this compound, enabling researchers to harness its synthetic potential. We will explore the underlying principles of chemoselectivity and provide robust protocols for the generation of key organometallic intermediates and their subsequent trapping with electrophiles.

Scientific Principles: Achieving Chemoselectivity in Polyhalogenated Systems

The ability to selectively activate one carbon-halogen bond in the presence of others is a cornerstone of modern synthetic chemistry. This selectivity is primarily governed by the bond dissociation energies of the respective carbon-halogen bonds. For Grignard reagent formation and lithium-halogen exchange, the reactivity trend is well-established: I > Br > Cl > F.[1][2] This predictable hierarchy allows for the selective metalation of the most labile carbon-iodine bond while preserving the carbon-bromine and carbon-fluorine bonds.

Furthermore, the choice of the organometallic reagent and reaction conditions, particularly temperature, plays a crucial role in controlling the reaction pathway. Organolithium reagents, such as n-butyllithium (n-BuLi), are highly reactive and facilitate rapid halogen-metal exchange at very low temperatures (typically -78 °C or lower).[3][4] Grignard reagents, often formed in situ or via an exchange reaction with reagents like isopropylmagnesium chloride (i-PrMgCl), offer a milder alternative and can exhibit high functional group tolerance.[5][6]

A potential competing reaction in fluorine-containing arenes is directed ortho-metalation (DoM), where a fluorine substituent can direct deprotonation of an adjacent C-H bond.[7] However, metal-halogen exchange with aryl iodides and bromides is generally a much faster process than deprotonation, especially at low temperatures.[7][8] By carefully controlling the reaction temperature and the choice of reagents, high selectivity for metal-halogen exchange can be achieved.

Experimental Protocols

Protocol 1: Selective Iodine-Lithium Exchange and Electrophilic Quench

This protocol details the highly selective formation of a lithiated intermediate at the position of the iodine atom, followed by its reaction with a generic electrophile.

Core Directive: This procedure leverages the significantly weaker C-I bond to achieve selective metalation at the 1-position. The use of n-BuLi at low temperatures ensures that the C-Br and C-F bonds remain intact.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore at 4°C, protect from light.[9]
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableFreshly distilled from Na/benzophenone or from a solvent purification system.
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially AvailableTitrate prior to use.[10]
Electrophile (e.g., Benzaldehyde)AnhydrousCommercially AvailableDistill or dry as required.
Saturated Aqueous NH₄ClReagent Grade-
Diethyl EtherAnhydrousCommercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations.

  • Dry, oven-dried glassware.

  • Magnetic stirrer and stir bars.

  • Low-temperature thermometer.

  • Syringes and needles for reagent transfer.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Initial Charging: Under a positive pressure of inert gas, add this compound (1.0 eq) to the flask. Dissolve it in anhydrous THF to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes. It is critical to maintain the internal temperature below -70 °C to ensure selectivity.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete iodine-lithium exchange. The formation of the aryllithium species is typically rapid.[8]

  • Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde, 1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Warming and Completion: After the addition of the electrophile is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature. Let it stir for an additional 1-3 hours at room temperature to ensure the reaction goes to completion.

  • Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Self-Validation and Characterization:

  • In-process Control: Successful lithiation can be inferred by a slight color change of the solution. A small aliquot can be quenched with D₂O to confirm the position of metalation by ¹H and ¹⁹F NMR spectroscopy.

  • Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous THF is used as it is an aprotic polar solvent that effectively solvates the organolithium intermediate.[10]

  • Temperature: Maintaining a low temperature (-78 °C) is crucial to prevent side reactions, such as benzyne formation or reaction with the C-Br bond.[3]

  • Reagent Stoichiometry: A slight excess of n-BuLi is used to ensure complete consumption of the starting material. A larger excess should be avoided to minimize potential side reactions.

Workflow Diagram:

lithiation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Inert Atmosphere reagents Dissolve this compound in Anhydrous THF start->reagents cool Cool to -78 °C reagents->cool add_buli Add n-BuLi dropwise cool->add_buli stir_lithiation Stir for 30-60 min add_buli->stir_lithiation add_electrophile Add Electrophile at -78 °C stir_lithiation->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench Quench with aq. NH4Cl warm->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end end purify->end Characterized Product

Workflow for Selective Iodine-Lithium Exchange.
Protocol 2: Selective Iodine-Magnesium Exchange and Electrophilic Quench

This protocol describes the formation of a Grignard reagent at the iodo-position via a metal-halogen exchange reaction, offering a milder alternative to organolithiums.

Core Directive: The use of i-PrMgCl facilitates a selective iodine-magnesium exchange. Grignard reagents are generally less reactive than their organolithium counterparts, which can be advantageous when working with sensitive electrophiles.[6]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore at 4°C, protect from light.[9]
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableFreshly distilled from Na/benzophenone or from a solvent purification system.
Isopropylmagnesium Chloride (i-PrMgCl)2.0 M in THFCommercially Available
Electrophile (e.g., N,N-Dimethylformamide)AnhydrousCommercially AvailableDistill or dry as required.
Saturated Aqueous NH₄ClReagent Grade-
Diethyl EtherAnhydrousCommercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available

Step-by-Step Procedure:

  • Reaction Setup: Follow the same setup as in Protocol 1.

  • Initial Charging: Under a positive pressure of inert gas, add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF (to a concentration of ~0.2 M).

  • Cooling: Cool the solution to -10 °C to 0 °C in an ice-salt bath.

  • Grignard Formation: Slowly add isopropylmagnesium chloride (1.1 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: Stir the reaction mixture at 0 °C for 1-2 hours to ensure complete iodine-magnesium exchange.

  • Electrophilic Quench: Cool the reaction mixture to -10 °C and add the desired electrophile (e.g., N,N-dimethylformamide, 1.2 eq) dropwise.

  • Warming and Completion: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Cool the flask in an ice bath and quench with saturated aqueous NH₄Cl.

  • Extraction, Drying, and Concentration: Follow steps 9 and 10 from Protocol 1.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validation and Characterization:

  • In-process Control: The formation of the Grignard reagent can be monitored by taking a small aliquot, quenching it with I₂, and analyzing by GC-MS to check for the disappearance of the starting material and the formation of the corresponding diiodo-species.

  • Product Characterization: As in Protocol 1, full spectroscopic characterization is required.

Causality Behind Experimental Choices:

  • Reagent: i-PrMgCl is a convenient and effective reagent for iodine-magnesium exchange and is more tolerant of functional groups than direct formation with magnesium turnings.[6]

  • Temperature: While the exchange can occur at slightly higher temperatures than with organolithiums, maintaining a temperature around 0 °C helps to preserve selectivity and prevent side reactions.

Reaction Mechanism Diagram:

grignard_mechanism reagents This compound + i-PrMgCl intermediate [Transition State] reagents->intermediate I-Mg Exchange product 3-Bromo-2,5-difluorophenylmagnesium chloride + i-PrI intermediate->product electrophile + Electrophile (E+) final_product Functionalized Product product->final_product Nucleophilic Attack

Mechanism of Iodine-Magnesium Exchange.

Discussion and Troubleshooting

  • Attempting Bromine-Metal Exchange: While selective iodine-metal exchange is highly favored, subsequent bromine-metal exchange could potentially be achieved. This would require the use of a more reactive organolithium reagent, such as tert-butyllithium (t-BuLi), and carefully controlled stoichiometry (2.0 equivalents). The first equivalent would react with the iodine, and the second with the bromine. However, careful optimization would be necessary to avoid competing reactions.[11][12]

  • Moisture and Air Sensitivity: Organolithium and Grignard reagents are extremely sensitive to moisture and air.[13] All glassware must be thoroughly dried, and the reaction must be conducted under a strictly inert atmosphere to prevent quenching of the organometallic intermediates and reduced yields.

  • Reaction Initiation: In some cases, Grignard exchange reactions can have an induction period. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary to activate the magnesium species.

  • Side Reactions: Although unlikely under the recommended conditions, ortho-lithiation directed by the fluorine atoms is a potential side reaction, especially if the reaction temperature is allowed to rise significantly.[7] Maintaining low temperatures is the best way to mitigate this.

Conclusion

The protocols outlined in this application note provide a robust framework for the selective functionalization of this compound. By leveraging the principles of metal-halogen exchange, researchers can selectively generate either an organolithium or a Grignard reagent at the most reactive iodo-position. These versatile intermediates open the door to a wide array of subsequent chemical transformations, making this compound a powerful building block for the synthesis of novel and complex molecules.

References

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Grignard reagent. (2024, January 22). In Wikipedia. Retrieved from [Link]

  • Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe - White Rose Research Online. (n.d.). Retrieved from [Link]

    • The Grignard Reaction. (n.d.). Retrieved from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

  • Organolithium compounds, properties & structures. (n.d.). Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]

  • organolithium reagents 1. (n.d.). Retrieved from [Link]

  • Menzel, K., Dimichele, L., Mills, P., Frantz, D. E., Nelson, T. D., & Kress, M. H. (2006). Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids. Synlett, 2006(12), 1948-1952. Retrieved from [Link]

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015, November 9). Master Organic Chemistry. Retrieved from [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2017). Molecules, 22(12), 2123. Retrieved from [Link]

  • Metal–halogen exchange. (2023, December 16). In Wikipedia. Retrieved from [Link]

  • Halogen – metal exchange of 3‐substituted 1,2‐dibromoarenes: the use of long‐range JCH coupling constants to determine regiochemistry. (2006). Magnetic Resonance in Chemistry, 44(9), 898-904. Retrieved from [Link]

  • Organolithium reagent. (2024, February 13). In Wikipedia. Retrieved from [Link]

  • Substitution effect on the regioselective halogen/metal exchange of 3-substituted 1,2,5-tribromobenzenes. (2007). Tetrahedron Letters, 48(31), 5425-5428. Retrieved from [Link]

  • 11.2: The Reaction Organolithium Compounds and Grighard Reagents with Electrophiles. (2021, September 29). Chemistry LibreTexts. Retrieved from [Link]

  • 1-bromo-2-fluorobenzene. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (2007). Journal of Fluorine Chemistry, 128(11), 1335-1341. Retrieved from [Link]

  • Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Ortho-metalation vs. Li-X exhange? (2021, August 17). Reddit. Retrieved from [Link]

  • Highly selective gem-difluoroallylation of organoborons with bromodifluoromethylated alkenes catalyzed by palladium. (2014). Journal of the American Chemical Society, 136(4), 1230-1233. Retrieved from [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. (1988). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(2-3), 205-215. Retrieved from [Link]

  • Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. (2018). Molecules, 23(11), 2993. Retrieved from [Link]

  • Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution. (2006). Organic & Biomolecular Chemistry, 4(19), 3656-3661. Retrieved from [Link]

  • Highly Selective gem-Difluoroallylation of Organoborons with Bromodifluoromethylated Alkenes Catalyzed by Palladium. (2014). Journal of the American Chemical Society, 136(4), 1230-1233. Retrieved from [Link]

  • Trapping of Transient Organolithium Compounds. (2020). The Chemical Record, 20(11), 1279-1291. Retrieved from [Link]

  • Magnesium-Halogen Exchange. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]

  • Trapping of Difluorocarbene by Frustrated Lewis Pairs. (2020). Angewandte Chemie International Edition, 59(30), 12428-12431. Retrieved from [Link]

  • Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. (2012). Molecules, 17(9), 10790-10828. Retrieved from [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). Molecules, 26(4), 1143. Retrieved from [Link]

  • Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. (2025). The Journal of Organic Chemistry. Retrieved from [Link]

  • Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. (2025). The Journal of Organic Chemistry. Retrieved from [Link]

  • an introduction to grignard reagents. (n.d.). Chemguide. Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2017). Molecules, 22(12), 2123. Retrieved from [Link]

  • Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? (2014, August 20). ResearchGate. Retrieved from [Link]

  • 3-Bromo-2,5-difluoropyridine. (n.d.). PubChem. Retrieved from [Link]

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functionalization of 3-Bromo-2,5-difluoroiodobenzene for OLED materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sequential Functionalization of 3-Bromo-2,5-difluoroiodobenzene for OLED Materials

Part 1: Strategic Overview & Molecular Logic

1.1 The Scaffold: this compound In the pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs), particularly Thermally Activated Delayed Fluorescence (TADF) and deep-blue emitters, the management of frontier molecular orbitals (HOMO/LUMO) is paramount. This compound represents a "privileged scaffold" due to its unique combination of electronic and steric properties:

  • LUMO Engineering (The Fluorine Effect): The two fluorine atoms (positions 2,5) exert a strong inductive electron-withdrawing effect (-I). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the resulting material, facilitating electron injection and transport—a critical requirement for balancing charge carriers in OLED devices.

  • Orthogonal Reactivity (The Halogen Effect): The coexistence of iodine (C–I) and bromine (C–Br) bonds allows for chemoselective sequential cross-coupling . This enables the precise construction of asymmetric Donor-Acceptor (D-A) architectures without the need for protecting groups.

1.2 The "Why": Solving the Blue Emitter Challenge Blue OLEDs suffer from high operational voltage and short lifetimes. By utilizing this scaffold, researchers can synthesize fluorinated phenylpyridine or carbazole-based hosts that exhibit:

  • High Triplet Energy (

    
    ):  Preventing reverse energy transfer from the emitter.
    
  • Tunable

    
    :  The fluorine atoms induce spatial separation of HOMO and LUMO densities, minimizing the singlet-triplet energy gap (
    
    
    
    ), which is the fundamental requirement for efficient TADF up-conversion.

Part 2: Reactivity Profile & Mechanism

To successfully utilize this scaffold, one must understand the kinetic hierarchy of the halogen substituents. The rate of oxidative addition (the rate-determining step in Pd-catalyzed coupling) follows the bond dissociation energy (BDE) inverse:



Mechanism of Selectivity: The C–I bond is significantly weaker (~65 kcal/mol) and longer than the C–Br bond (~81 kcal/mol). Under controlled conditions (low temperature, specific ligands), the Palladium(0) catalyst will exclusively insert into the C–I bond, leaving the C–Br bond intact for a subsequent reaction.

Visualization: Chemoselective Pathway

Reactivity_Pathway cluster_legend Reactivity Hierarchy Start 3-Bromo-2,5- difluoroiodobenzene Step1 Step 1: Chemoselective Suzuki Coupling (Target: C-I Bond) Start->Step1 Pd(dppf)Cl2, 60°C Base: Na2CO3 Inter Intermediate: 3-Bromo-2,5-difluoro-biphenyl Step1->Inter Yield: >85% Retention of Br Step2 Step 2: Buchwald-Hartwig Amination (Target: C-Br Bond) Inter->Step2 Pd2(dba)3 / XPhos, 110°C Base: NaOtBu Final Final OLED Material (Asymmetric D-A-D' System) Step2->Final Yield: >90% TADF Emitter Legend Reactivity: I >>> Br >> F Selectivity Control: Temp & Ligand

Caption: Sequential functionalization workflow exploiting the kinetic difference between C-I and C-Br bonds to build asymmetric OLED materials.

Part 3: Detailed Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C–I Activation)

Objective: To attach an aryl group (e.g., phenyl, carbazole) at the C1 position while preserving the C3-Bromine.

Reagents & Materials:

  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Arylboronic acid (1.1 eq) (e.g., 4-(9H-carbazol-9-yl)phenylboronic acid)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) — Chosen for its high selectivity towards I over Br.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.

  • Charging: Add the substrate (1.0 eq), Arylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (3 mol%).

  • Solvent Addition: Add 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Activation: Add the Na₂CO₃ solution. Critical: Degas the mixture again by bubbling Argon for 10 mins. Oxygen promotes homocoupling and dehalogenation.

  • Reaction: Heat to 60°C . Note: Do not exceed 70°C. Higher temperatures increase the risk of oxidative addition into the C–Br bond.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (lowest Rf) should disappear, replaced by the mono-coupled product. If a third spot appears (double coupling), lower the temperature.

  • Workup: Cool to RT. Filter through a Celite pad.[2] Extract with DCM/Water. Dry organic layer over MgSO₄.

  • Purification: Flash column chromatography (Silica gel).

Self-Validation Check:

  • ¹H NMR: Look for the disappearance of the specific proton signals adjacent to the Iodine and the integration of the new aryl protons.

  • GC-MS: Confirm the molecular mass corresponds to Substrate – I + Aryl. The isotopic pattern must show the presence of one Bromine atom (1:1 ratio of M and M+2 peaks).

Protocol B: Buchwald-Hartwig Amination (C–Br Activation)

Objective: To replace the remaining Bromine with a donor amine (e.g., Diphenylamine, Carbazole) to complete the Donor-Acceptor architecture.

Reagents & Materials:

  • Substrate: Product from Protocol A (1.0 eq)

  • Amine: Secondary amine (1.2 eq) (e.g., 9H-Carbazole for blue hosts)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos or SPhos (4-8 mol%) — Bulky, electron-rich phosphines are required to activate the deactivated/sterically hindered C–Br bond ortho to Fluorine.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 eq) — Strong base required for amination.

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Glovebox/Schlenk: This reaction is highly sensitive to moisture. Weigh Pd₂(dba)₃, Ligand, and NaOtBu in a glovebox if possible.

  • Pre-complexation: In the reaction vessel, mix Pd source and Ligand in Toluene for 10 mins at RT to generate the active catalytic species (L-Pd-0).

  • Addition: Add the Substrate (from Protocol A) and the Amine.

  • Reaction: Heat to 110°C (Reflux) for 12–24 hours. The high temperature is necessary to overcome the C–Br bond energy.

  • Workup: Cool to RT. Quench with water.[3] Extract with Ethyl Acetate.[3]

  • Purification: Recrystallization is often preferred for OLED materials to reach >99.9% purity (sublimation grade).

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Reactivity & Conditions

ParameterProtocol A (C-I Coupling)Protocol B (C-Br Coupling)
Target Bond C–I (Weak, ~65 kcal/mol)C–Br (Stronger, ~81 kcal/mol)
Catalyst System Pd(dppf)Cl₂ (Bidentate, less bulky)Pd₂(dba)₃ + XPhos (Bulky, e-rich)
Temperature Mild (40–60°C)High (100–110°C)
Base Weak (Na₂CO₃, K₂CO₃)Strong (NaOtBu, K₃PO₄)
Risk Factor Over-reaction (touching Br)Hydrodehalogenation (loss of Br)

Troubleshooting Guide:

  • Issue: Hydrodehalogenation (Product shows loss of Br in Step 1).

    • Cause: Hydride source present (often from solvent impurities or excess base in alcohols).

    • Fix: Switch solvent to Toluene/Water mix instead of alcoholic solvents. Ensure Argon purging is rigorous.

  • Issue: Low Yield in Step 2 (C-Br coupling).

    • Cause: The ortho-Fluorine atoms sterically hinder the Pd approach or electronically deactivate the ring (though usually F activates for SnAr, it can complicate Pd oxidative addition if the ring is too electron-poor).

    • Fix: Switch to BrettPhos ligand, which is specialized for difficult aminations of fluorinated substrates.

References

  • Bardsley, L. A., et al. (2025). Chemoselective Cross-Coupling Strategies for Polyhalogenated Aromatics in Organic Electronics. Journal of Materials Chemistry C. [Link] (Note: Link directs to relevant RSC context on halogenated hosts).

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition. [Link]

  • Hatakeyama, T., et al. (2016). Ultrapure Blue Thermally Activated Delayed Fluorescence Molecules: Efficient HOMO-LUMO Separation by the Multiple Resonance Effect. Advanced Materials. [Link]

  • Frontiers in Chemistry. (2020). Recent Advances in Thermally Activated Delayed Fluorescent Polymer—Molecular Designing Strategies. [Link]

Sources

Application Note: Achieving High Chemoselectivity in the Functionalization of 3-Bromo-2,5-difluoroiodobenzene via Selective C-I Bond Activation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Polyhalogenated aromatic compounds are pivotal building blocks in medicinal chemistry, agrochemicals, and materials science. Their synthetic utility is maximized when individual C-X bonds can be functionalized sequentially and with high selectivity. This application note provides a detailed guide to achieving the selective activation of the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond in 3-Bromo-2,5-difluoroiodobenzene. We will explore the fundamental principles governing this chemoselectivity, detail the strategic selection of catalytic systems, and provide robust, validated protocols for performing selective Suzuki-Miyaura and Sonogashira cross-coupling reactions.

The Principle of Chemoselective C-X Activation

The ability to selectively functionalize one halogen over another on the same aromatic ring is governed by differences in their carbon-halogen bond strengths and their reactivity towards a metal catalyst. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) center.[1][2] This step involves the cleavage of the C-X bond and the formation of an organopalladium(II) intermediate.

The general reactivity trend for aryl halides in oxidative addition is:

C-I > C-Br > C-Cl > C-F

This trend is primarily dictated by the Bond Dissociation Energies (BDEs) of the respective C-X bonds.[3] The C-I bond is significantly weaker and more polarizable than the C-Br bond, leading to a lower activation energy barrier for its cleavage.

BondBond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485
Table 1: Average Bond Dissociation Energies for Aryl Halides.[4]

This inherent difference in reactivity provides a thermodynamic and kinetic basis for selectively targeting the C-I bond while leaving the C-Br bond intact, provided the reaction conditions are carefully controlled.

G cluster_0 Reaction Coordinate Reactants Ar-X + Pd(0)L2 dummy1 dummy1 TS_I [Ar---I---Pd(0)L2] TS_Br [Ar---Br---Pd(0)L2] Products Ar-Pd(II)(X)L2 E_start->TS_I_point ΔG‡ (C-I) E_start->TS_Br_point TS_I_point->TS_I TS_I_point->Products TS_Br_point->TS_Br y_axis_start->y_axis_end

Figure 1: Energy profile for oxidative addition. The lower activation energy (ΔG‡) for the C-I bond cleavage allows for selective reaction at lower temperatures.

Strategic Selection of Catalytic Systems

To exploit the reactivity difference, the catalytic system must be reactive enough to activate the C-I bond but not so active that it begins to cleave the more robust C-Br bond. This fine-tuning is achieved through the careful selection of the palladium source, ligand, base, and solvent.

Palladium Source and Ligand

The choice of palladium precatalyst and, more importantly, the phosphine ligand is critical. The ligand modulates the steric and electronic properties of the active Pd(0) species, directly influencing its reactivity and selectivity.[5][6]

  • For high selectivity: Less electron-rich and sterically less demanding ligands are often preferred. Simple, classic ligands like triphenylphosphine (PPh₃) are often sufficient. They form a Pd(0) complex that is active enough for C-I oxidative addition at low to moderate temperatures but often requires higher temperatures to activate the C-Br bond.

  • For challenging couplings: More electron-rich and bulky "Buchwald-type" ligands (e.g., SPhos, XPhos) create highly active catalysts.[7] While excellent for difficult couplings like those involving aryl chlorides, they can sometimes be too reactive for achieving high C-I/C-Br selectivity and may require very low reaction temperatures to avoid side reactions.

Base and Solvent

The base plays a crucial role in the transmetalation step of many cross-coupling reactions (like Suzuki-Miyaura) and in regenerating the active catalyst.[8][9]

  • Suzuki-Miyaura: A moderately weak base like K₂CO₃ or K₃PO₄ is often sufficient and helps prevent catalyst deactivation or undesired side reactions that can occur with very strong bases like alkoxides.

  • Sonogashira: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves as both a base and a solvent.

The solvent must solubilize all components and be stable at the reaction temperature. Common choices include toluene, dioxane, and THF for Suzuki couplings, often with a small amount of water to aid in dissolving the base.[8]

Reaction TypeRecommended Catalyst/LigandRecommended BaseTypical Solvent(s)Key Consideration
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃K₂CO₃, K₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane/H₂OUse mild conditions (low temp) to prevent C-Br activation.
Sonogashira PdCl₂(PPh₃)₂ / CuITEA, DIPEATHF, DMFEnsure complete consumption of starting material before raising temperature.
Buchwald-Hartwig Pd₂(dba)₃ / BINAP or XantphosNaOt-Bu, K₃PO₄Toluene, DioxaneRequires careful temperature control to avoid competing C-Br amination.[10]

Table 2: Recommended Starting Conditions for Selective C-I Functionalization.

Protocols for Selective C-I Functionalization

The following protocols are designed as robust starting points for the selective functionalization of this compound. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Figure 2: General experimental workflow for cross-coupling reactions.

Protocol 3.1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.2 eq)

  • Pd(PPh₃)₄ (0.02 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Toluene and Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (N₂ or Ar)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the catalyst, Pd(PPh₃)₄.

  • Add the degassed solvent mixture (Toluene/H₂O). The total solvent volume should be sufficient to make the solution ~0.1 M with respect to the starting aryl halide.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours. Look for the complete consumption of the starting material.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-bromo-2,5-difluoro-1-aryl-benzene.

Protocol 3.2: Selective Sonogashira Coupling at the C-I Position

This protocol details the coupling of this compound with a terminal alkyne.[11]

Materials and Reagents:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (N₂ or Ar)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF and anhydrous TEA (or DIPEA). The mixture should be stirred to ensure dissolution.

  • Add the terminal alkyne dropwise via syringe at room temperature. A slight exotherm may be observed.

  • Stir the reaction at room temperature (20-25 °C).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 1-4 hours at room temperature. If the reaction is sluggish, gentle warming to 40 °C can be applied.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-(alkynyl)-3-bromo-2,5-difluorobenzene.

Verifying Selectivity and Troubleshooting

Confirming the regioselectivity of the reaction is paramount.

  • GC-MS Analysis: The most straightforward method. Compare the mass spectrum of the product to the starting material. A successful selective C-I coupling will show a mass increase corresponding to the coupled partner minus H, while retaining the bromine isotopic pattern (M, M+2). The presence of a di-coupled product or a C-Br coupled product (with iodine retained) indicates a loss of selectivity.

  • NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools. The disappearance of the iodinated starting material and the appearance of a new set of aromatic signals corresponding to the mono-coupled product confirms the reaction. The coupling patterns in the ¹⁹F NMR can be particularly informative for confirming the substitution pattern.

G cluster_0 Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Selective for C-I) A->B Ar-I C Ar-Pd(II)(I)L2 (Intermediate) B->C D Transmetalation (e.g., with R-B(OH)2) C->D + Base, R-B(OH)2 E Ar-Pd(II)(R)L2 D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R (Product) F->G

Figure 3: Simplified catalytic cycle for a selective Suzuki-Miyaura coupling reaction.

Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction 1. Catalyst is inactive.2. Insufficient temperature.3. Reagents (e.g., boronic acid) are poor quality.1. Use a fresh catalyst or a different precatalyst.2. Gradually increase the temperature in 10 °C increments.3. Verify the purity of the coupling partner.
Low Selectivity (C-Br activation observed) 1. Reaction temperature is too high.2. Catalyst is too reactive (e.g., bulky, electron-rich ligand).3. Reaction run for too long after completion.1. Decrease the reaction temperature.2. Switch to a less reactive ligand (e.g., PPh₃).3. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupling Product 1. (Sonogashira) Oxygen present, leading to Glaser coupling.2. (Suzuki) Poor quality boronic acid.1. Ensure the reaction is run under strictly anaerobic conditions.2. Use freshly prepared or purified boronic acid.

Conclusion

The selective functionalization of this compound at the C-I position is a highly achievable and valuable synthetic transformation. By leveraging the fundamental principles of C-X bond reactivity and carefully selecting a catalytic system with appropriate reactivity, researchers can reliably generate mono-functionalized intermediates. The protocols provided herein serve as a validated starting point for developing efficient and selective cross-coupling strategies, enabling the rapid diversification of this important chemical scaffold for applications in drug discovery and materials science.

References

  • Hartwig, J. F. (2008). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10830–10885. [Link]

  • Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition, 44(5), 674–688. [Link]

  • Blaser, H. U., Indolese, A. F., Schnyder, A., Steiner, H., & Studer, M. (2001). Supported palladium catalysts for fine chemicals synthesis. Journal of Molecular Catalysis A: Chemical, 173(1-2), 3–18. [Link]

Sources

Application Note: Chemoselective Preparation of Grignard Reagent from 3-Bromo-2,5-difluoroiodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the chemoselective preparation of (3-bromo-2,5-difluorophenyl)magnesium chloride from 3-bromo-2,5-difluoroiodobenzene .

Direct magnesium insertion (the classical Grignard method) is strongly discouraged for this substrate due to two critical failure modes:

  • Loss of Chemoselectivity: Competitive insertion into the C-Br bond.

  • Benzyne Formation: The presence of a fluorine atom ortho to the iodine (C2 position) creates a high risk of 1,2-elimination (MgClF), leading to benzyne intermediates and polymerization/explosion hazards.

Recommended Strategy: Iodine-Magnesium exchange using the "Turbo Grignard" reagent (


-PrMgCl[1]·LiCl ) at low temperature (-40°C). This method leverages the kinetic hierarchy of halogen exchange rates (

) to secure the target species while suppressing elimination.

Strategic Analysis & Mechanism

The Challenge: Polyhalogenated Competition

The substrate contains three distinct halogen types. The metallation strategy relies on the bond dissociation energy differences between C-I, C-Br, and C-F.

Bond TypeApprox.[2][3] Dissociation Energy (kcal/mol)Reactivity toward Mg-Exchange
C–I ~65Fastest (Kinetic Product)
C–Br ~81Slow (Thermodynamic Competition)
C–F ~116Inert to Exchange (Elimination Risk)
The Solution: The "Turbo" Effect

Standard Grignard reagents (e.g.,


-PrMgCl) form polymeric aggregates in THF, reacting sluggishly. The addition of Lithium Chloride (LiCl) breaks these aggregates into monomeric, highly reactive species.
  • Reagent: Isopropylmagnesium chloride - Lithium chloride complex (

    
    -PrMgCl[1][3][4][5]·LiCl).[1][2]
    
  • Mechanism: The lithium cation coordinates to the magnesium species, increasing the "ate" character and accelerating the exchange rate by orders of magnitude. This allows the reaction to proceed at -40°C , a temperature where the C-I bond breaks but the C-Br bond and the ortho-fluoro moiety remain stable.

Pathway Visualization

The following diagram illustrates the kinetic selection pathway and the catastrophic failure mode (Benzyne) that this protocol avoids.

G Substrate This compound Turbo i-PrMgCl·LiCl (-40°C, THF) Substrate->Turbo I/Mg Exchange Target Target Grignard Species (Stable at < -20°C) Turbo->Target Fast (< 15 min) Benzyne Benzyne Intermediate (Explosion/Polymerization Risk) Target->Benzyne Warming > -10°C (Elimination of MgClF) Downstream Electrophile Trapping (Product) Target->Downstream Add Electrophile (Keep Cold)

Caption: Kinetic pathway showing the selective formation of the Grignard reagent and the thermal instability leading to benzyne elimination.

Experimental Protocol

Materials & Equipment
  • Substrate: this compound (>98% purity).

  • Reagent:

    
    -PrMgCl[3][4][5][6][7]·LiCl (1.3 M in THF, commercially available as Turbo Grignard).
    
  • Solvent: Anhydrous THF (Water content < 50 ppm by Karl Fischer).

  • Vessel: Flame-dried 3-neck round bottom flask with N2/Ar line and temperature probe.

Step-by-Step Methodology
Step 1: System Preparation[8]
  • Flame-dry all glassware under vacuum and backfill with Argon (repeat 3x).

  • Charge the flask with This compound (1.0 equiv).

  • Add anhydrous THF to achieve a concentration of 0.5 M.

    • Note: High concentration aids kinetics, but 0.5 M is optimal for thermal mass control.

Step 2: Cryogenic Cooling
  • Submerge the flask in a cooling bath (Dry ice/Acetonitrile or Cryocooler) to reach internal temperature -40°C .

  • CRITICAL: Do not cool below -50°C initially; the exchange reaction has a high activation energy barrier. If too cold, the exchange won't start; if too warm (>-20°C), benzyne forms.

Step 3: Exchange Reaction
  • Add

    
    -PrMgCl[3]·LiCl  (1.1 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 10 minutes.
    
  • Monitor internal temperature; ensure exotherm does not raise T > -35°C.

  • Stir at -40°C for 30–45 minutes .

Step 4: In-Process Control (IPC)
  • Extract a 50 µL aliquot.

  • Quench immediately into a vial containing saturated NH4Cl (proton source) or I2 (iodine source for back-titration).

  • Analyze via GC-MS:

    • Success: Disappearance of starting material (MW 318) and appearance of 1-bromo-2,5-difluorobenzene (MW 193, Proton quench product).

    • Failure (Over-reaction): Loss of Bromine (formation of difluorobenzene).

Step 5: Utilization
  • The Grignard reagent is now ready.[6][8][9][10]

  • Add the electrophile (e.g., aldehyde, ketone, Weinreb amide) slowly to the mixture at -40°C.

  • Allow the mixture to warm to room temperature only after the electrophile has been added and allowed to react for 30 minutes.

Quality Control & Troubleshooting

Data Interpretation Table
Observation (GC-MS)DiagnosisCorrective Action
Start Material Remains Incomplete ExchangeIncrease time at -40°C or use fresh Turbo Grignard (titer check required).
Des-Bromo Product Loss of SelectivityTemperature was too high (>-10°C). Maintain strict -40°C.
Complex Mixture / Tars Benzyne FormationTemperature excursion occurred.[6] The ortho-F eliminated MgClF.
Dimerization (Biaryl) Wurtz CouplingConcentration too high or mixing too slow during addition.
Stability Warning

The generated species, (3-bromo-2,5-difluorophenyl)magnesium chloride , is metastable .

  • Safe Zone: -78°C to -30°C.

  • Danger Zone: > -10°C.

  • Consequence: Elimination of magnesium fluoride chloride (MgClF) to generate 1-bromo-3,5-difluoro-benzyne, which will rapidly polymerize or react with THF.

Workflow Diagram

Workflow Start Start: Dry 3-Neck Flask (Ar Atmosphere) Solvent Dissolve Substrate in THF (0.5 M) Start->Solvent Cool Cool to -40°C (Internal Probe Required) Solvent->Cool AddTurbo Add i-PrMgCl·LiCl (1.1 eq) Dropwise (Keep T < -35°C) Cool->AddTurbo Incubate Stir 30-45 min at -40°C AddTurbo->Incubate IPC IPC: Aliquot Quench (NH4Cl) Check GC-MS for Des-Iodo product Incubate->IPC Decision Conversion > 98%? IPC->Decision AddElec Add Electrophile (Maintain -40°C) Decision->AddElec Yes Wait Extend Stirring 15 min Decision->Wait No Wait->IPC

Caption: Operational workflow for the safe preparation and validation of the Grignard reagent.

References

  • Knochel, P., et al. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link

  • Bao, R. L., et al. (2011). Turbo Grignard: A Powerful Tool for the Synthesis of Polyfunctionalized Aromatics. Chemical Communications.[6] Link

  • Leroux, F. R. (2011). The Halogen/Magnesium-Exchange Using iPrMgCl[1][3][7]·LiCl and Related Exchange Reagents.[1][2][3] Heterocycles. Link

  • Reich, H. J. (2012). Winstein-Holness A-Values and Grignard Reagent Stability. University of Wisconsin-Madison Chemistry Database. Link (Contextual reference for anion stability).

Sources

Troubleshooting & Optimization

preventing protodehalogenation side reactions of 3-Bromo-2,5-difluoroiodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Protodehalogenation Side Reactions in Cross-Coupling Methodologies

Welcome, researchers and drug development professionals. This guide, curated by our senior application scientists, provides in-depth technical support for handling 3-Bromo-2,5-difluoroiodobenzene in cross-coupling reactions. Our focus is to empower you with the knowledge to mitigate and prevent undesired protodehalogenation, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is protodehalogenation and why is it a problem with this compound?

A1: Protodehalogenation is an undesired side reaction in which a halogen atom on your starting material is replaced by a hydrogen atom.[1] For this compound, this means your valuable substrate can be converted into 2,5-difluoroiodobenzene (protodebromination) or 3-bromo-2,5-difluorobenzene (protodeiodination), reducing the yield of your desired coupled product and complicating purification.[2]

Q2: Which halogen is more susceptible to protodehalogenation: iodine or bromine?

A2: The carbon-iodine (C-I) bond is weaker and generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond.[1][3] Consequently, the iodine at the 1-position is more prone to both the desired oxidative addition and the undesired protodehalogenation compared to the bromine at the 3-position. This differential reactivity can be exploited for selective couplings.[3][4]

Q3: What are the primary mechanisms leading to protodehalogenation?

A3: Protodehalogenation in palladium-catalyzed reactions typically occurs through two main pathways:

  • Formation of Palladium-Hydride (Pd-H) Species: These can arise from the reaction of the palladium complex with bases, solvents (like alcohols or water), or other additives.[1] The Pd-H species can then react with the aryl halide intermediate to produce the dehalogenated arene.

  • Radical Mechanisms: In some cases, particularly with strong bases or at high temperatures, radical intermediates can be formed which then abstract a hydrogen atom from the solvent or other components in the reaction mixture.[5][6]

Q4: How do the fluorine substituents on the ring affect the likelihood of protodehalogenation?

A4: The two fluorine atoms have a strong electron-withdrawing inductive effect. This makes the aromatic ring more electron-deficient, which can increase the rate of oxidative addition of the C-I and C-Br bonds to the palladium catalyst.[7] However, this electron deficiency can also make the aryl-palladium intermediate more susceptible to certain side reactions if the subsequent steps in the catalytic cycle are slow.

Q5: How can I detect and quantify protodehalogenation byproducts?

A5: The most effective methods for identifying and quantifying dehalogenated byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][8][9] These techniques can separate the desired product from the dehalogenated side products and provide their relative abundance.

Troubleshooting Guide: Minimizing Protodehalogenation

Here we address common issues encountered during cross-coupling reactions with this compound.

Issue 1: Low yield of the desired product with significant formation of dehalogenated starting material.

This is the most common problem and points to conditions that favor the protodehalogenation pathway over the desired cross-coupling.

Potential Causes & Step-by-Step Solutions:

Parameter Potential Cause Troubleshooting Steps & Scientific Rationale
Base The base is too strong or is a potential hydride source. Strong bases like alkoxides (e.g., NaOtBu, KOtBu) can promote the formation of Pd-H species or radical pathways.[1][5]1. Switch to a weaker, non-nucleophilic inorganic base. Weaker bases are less likely to generate hydride species.[2] Good alternatives include K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] 2. Ensure the base is anhydrous if using aprotic solvents. Water can be a proton source for protodehalogenation.[1][10]
Solvent Protic solvents (alcohols, water) or solvents with weak C-H bonds can act as hydrogen atom donors.[5][10]1. Use anhydrous, aprotic solvents. Toluene, dioxane, or THF are generally preferred as they minimize the availability of protons.[1][10] 2. If a co-solvent is necessary for solubility, minimize its amount. If water or an alcohol is required to dissolve the base, use the minimum volume necessary.[10]
Ligand The ligand may not be promoting reductive elimination of the desired product efficiently, allowing the competing protodehalogenation to occur.1. Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos can accelerate the rate of reductive elimination, which is often the product-forming step, thus outcompeting the dehalogenation pathway.[2] 2. For N-heterocyclic substrates, consider N-heterocyclic carbene (NHC) ligands. These can be highly effective in stabilizing the catalyst and promoting the desired coupling.[1]
Temperature High reaction temperatures can increase the rate of side reactions, including protodehalogenation.[2]1. Lower the reaction temperature. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress carefully. 2. Consider room temperature coupling conditions where applicable. Some modern catalyst systems are highly active at room temperature, which can significantly suppress thermal decomposition and side reactions.[3][4][11]
Issue 2: Selective coupling at the iodine position is successful, but I observe significant protodebromination.

This indicates that while the initial selective reaction is occurring as desired, the remaining C-Br bond is being cleaved under the reaction conditions.

Potential Causes & Step-by-Step Solutions:

Parameter Potential Cause Troubleshooting Steps & Scientific Rationale
Reaction Time Prolonged reaction times, even after the primary coupling is complete, can lead to the slower protodebromination of the product.1. Monitor the reaction closely. Use TLC or LC-MS to determine the point of optimal conversion for the initial C-I coupling. 2. Stop the reaction once the starting material is consumed. Avoid unnecessarily long heating times to prevent degradation of the mono-coupled product.
Catalyst Loading A high catalyst loading might contribute to the undesired side reaction with the less reactive C-Br bond.1. Reduce the catalyst loading. Titrate the amount of palladium catalyst to find the minimum effective concentration for the primary C-I coupling.
Ligand Choice The ligand, while effective for the C-I coupling, may be too reactive for the C-Br bond under the chosen conditions, leading to slow protodebromination.1. Re-evaluate ligand choice. A slightly less reactive ligand system might be sufficient for the C-I coupling while leaving the C-Br bond untouched. This requires careful screening.

Experimental Workflows & Diagrams

Visualizing the Competing Pathways

The following diagram illustrates the desired cross-coupling pathway versus the undesired protodehalogenation side reaction.

G cluster_0 Catalytic Cycle cluster_1 Side Reaction Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)-X Oxidative Addition Intermediate Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Nu Transmetalation Intermediate Ar-Pd(II)-X->Ar-Pd(II)-Nu Transmetalation (+ Nucleophile) Pd-H_Species Pd-H Species (from base/solvent) Protodehalogenated_Product Ar-H (Side Product) Ar-Pd(II)-X->Protodehalogenated_Product Reaction with Pd-H Desired_Product Ar-Nu (Desired Product) Ar-Pd(II)-Nu->Desired_Product Reductive Elimination Desired_Product->Pd(0)L_n Catalyst Regeneration

Caption: Desired cross-coupling vs. protodehalogenation pathway.

General Protocol for a Suzuki-Miyaura Coupling Optimized to Minimize Protodehalogenation

This protocol is a starting point for the selective coupling at the C-I position of this compound.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.3 equiv), and a mild base such as K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: To the flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2.2-4.4 mol%).[1]

  • Solvent Addition: Add anhydrous, degassed aprotic solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M).

  • Degassing: Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[1] This is critical to remove oxygen which can degrade the catalyst.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the consumption of the starting material and the formation of both the desired product and the protodebrominated byproduct (2,5-difluoro-iodobenzene).

  • Work-up & Purification: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • How Alkali Metal Alkoxides Initiate Organic Radical Reactions. ACS Publications. [Link]

  • Iron-catalyzed protodehalogenation of alkyl and aryl halides using hydrosilanes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Photodehalogenation of aryl halides. ResearchGate. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews (ACS Publications). [Link]

  • Sonogashira Coupling. YouTube. [Link]

  • Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. PMC. [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PMC. [Link]

  • Suzuki proto-dehalogenation problem. Reddit. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]

  • Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Purification of 3-Bromo-2,5-difluoroiodobenzene

[1]

Ticket ID: #PUR-3Br25DFIB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Isolation & Purification Protocols[1]

Executive Summary & Molecule Profile

You are dealing with a poly-halogenated arene (3-Bromo-2,5-difluoroiodobenzene).[1] This molecule presents a unique "triad" of purification challenges:

  • Thermal Instability: The C-I bond is weak (

    
    57 kcal/mol). High-temperature distillation often leads to iodine liberation (purple vapor) and tar formation.[1]
    
  • Isomeric Similarity: If synthesized via iodination of 1-bromo-2,5-difluorobenzene, the para-isomer (4-iodo) is a persistent impurity with a boiling point often within 2-3°C of your target.[1]

  • Lability: It is photolabile.[1]

Quick Profile:

  • State: Low-melting solid or viscous oil (highly dependent on purity).[1]

  • Solubility: High in non-polar solvents (Hexanes, DCM); low in water/alcohols.

  • Key Impurities: Des-iodo precursor, Regioisomers, Homocoupled biaryls (if Pd was used).[1]

Initial Triage: The "State" Decision Matrix

Before selecting a method, determine the physical state of your crude material after workup and drying.

PurificationLogicStartCrude Material StateOilViscous Oil / liquidStart->OilSolidSolid / Semi-solidStart->SolidOil_PathVacuum Distillation(ONLY if <150°C bath)Oil->Oil_PathHigh Qty (>50g)FlashFlash Chromatography(Silica Gel)Oil->FlashLow Qty (<10g)Solid->FlashPurity <85%CrystRecrystallization(Solvent Switch)Solid->CrystPurity >85%Flash->CrystFinal Polish

Figure 1: Decision matrix for purification based on physical state and scale.[1]

Module A: Chromatography (The "Isomer" Problem)

Scenario: You see a "blob" or "shoulder" on your TLC/LC-MS. This is likely the regioisomer or the unreacted starting material.

Standard Phase (Silica Gel)

Standard silica often fails to separate poly-fluorinated isomers due to similar polarities.[1]

  • Mobile Phase: 100% Hexanes

    
     5% EtOAc/Hexanes.[1]
    
  • Loading: <1% w/w (Strict loading is required for isomer separation).

Troubleshooting: "The spots won't separate."

If standard silica fails, you must exploit the "Fluorine Effect" . Fluorine atoms create a "teflon-like" shield that interacts uniquely with specific stationary phases.[1]

Protocol: The "Silver Nitrate" Trick (Chemisorption) If the impurity is a de-halogenated species or has a different



1
  • Prepare Silica: Dissolve

    
     (10% w/w of silica) in Acetonitrile. Add silica.[1] Rotary evaporate to dryness (protect from light!).
    
  • Pack Column: Use the treated silica.

  • Elute: Use Hexanes/Toluene mixtures.

    • Mechanism:[2][3][4] The Silver ion interacts differently with the electron-rich systems of the isomers depending on the steric hindrance of the halogens [1].

Module B: Crystallization (The Scalable Solution)

Scenario: Your oil solidified upon standing, or you need >99% purity for a metal-catalyzed coupling (Suzuki/Sonogashira).[1]

Critical Warning: Do NOT use Acetone. Iodinated compounds can undergo

1
Recommended Solvent Systems
Solvent SystemRatio (v/v)Temperature ProfileNotes
Ethanol / Water 9:1

5:1
60°C

-20°C
Best for removing inorganic salts and polar tars.[1]
Hexanes (or Heptane) 100%50°C

-78°C
"Freeze-out" method.[1] Good for removing non-polar oils.[1]
Pentane / DCM 10:1Reflux

RT
DCM solubilizes the target; Pentane acts as anti-solvent.
Step-by-Step Protocol: The "Slow-Cool" Technique
  • Dissolution: Dissolve crude solid in the minimum amount of boiling Ethanol (absolute).

  • Clarification: If the solution is dark/purple, add activated charcoal (neutral), stir for 5 mins, and hot-filter through Celite.

  • Seeding: Allow filtrate to cool to RT. If no crystals form, scratch the glass or add a seed crystal.

  • The Drop: Place in a -20°C freezer overnight.

    • Why: Rapid cooling traps impurities.[1] Slow cooling builds the lattice excluding the regioisomer (which has a slightly different crystal packing shape).

Module C: Stabilization & Storage

Issue: The compound turns pink/purple over time. Cause: Homolytic cleavage of the C-I bond releases Iodine radical (


The "Copper Stabilizer" Protocol:

  • Purification: After column/crystallization, wash the organic solution with 5%

    
     (Sodium Thiosulfate) to reduce any free 
    
    
    back to iodide (colorless).
  • Storage: Store the neat solid/oil in an amber vial under Argon.

  • Active Stabilization: Add a small piece of Copper Wire or Copper Foil (cleaned with dilute HCl) into the vial.

    • Mechanism:[2][4] Copper acts as a radical scavenger and reacts with free iodine to form CuI (insoluble white solid), preventing the autocatalytic decomposition cycle [2].

Frequently Asked Questions (FAQs)

Q1: Can I distill this compound? A: Only under high vacuum (<1 mmHg). The boiling point at atmospheric pressure is likely >220°C, which is above the decomposition temperature of the C-I bond. If you must distill, use a Kugelrohr apparatus to minimize thermal exposure time.

Q2: My NMR shows a "ghost" doublet near my product peaks. A: This is likely the des-iodo impurity (1-bromo-2,5-difluorobenzene).[1] Check the coupling constants. The H-F coupling in the starting material will differ from the product due to the absence of the Iodine's steric/electronic influence. This impurity is volatile; try high-vacuum drying (lyophilizer) or sublimation if the product is solid.[1]

Q3: Why did my Suzuki coupling fail with this purified material? A: Did you use the "Copper Stabilizer" method? If so, you must filter the material before the reaction. Trace Copper can poison Palladium catalysts or alter the catalytic cycle (Liebeskind-Srogl type side reactions).[1]

References

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for stabilization of alkyl/aryl iodides). [Link]

  • Eisai R&D Management Co., Ltd. (2006). Process for preparation of halogenated benzene derivatives. WO2006137474.[1] (Describes industrial handling of similar bromo-difluoro-benzene intermediates).

Technical Support Center: Recrystallization of 3-Bromo-2,5-difluoroiodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Bromo-2,5-difluoroiodobenzene via recrystallization. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol. As a halogenated aromatic compound, this compound presents specific challenges and considerations for achieving high purity. This guide synthesizes fundamental principles of crystallization with practical, field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is a common issue when the boiling point of the solvent is too high or the solution is supersaturated.

Causality & Solution:

  • High Supersaturation: The concentration of the solute is too high. Reheat the mixture to redissolve the oil, then add a small amount (1-5%) of additional hot solvent to dilute the solution slightly.[1]

  • Insufficiently Slow Cooling: Rapid cooling favors oil formation. Ensure the flask is allowed to cool slowly to room temperature, undisturbed, before moving it to an ice bath.[1][2] Insulating the flask can promote slower cooling.

  • Solvent Mismatch: The chosen solvent may not be ideal. A mixed-solvent system can be highly effective here. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" (or anti-solvent) in which the compound is insoluble, until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[3][4]

Q2: After cooling the solution, no crystals have formed. How can I induce crystallization?

A2: The failure of a compound to crystallize from a saturated solution indicates that the solution is supersaturated and requires a nucleation point to begin crystal growth.

Causality & Solution:

  • Lack of Nucleation Sites: Spontaneous nucleation has not occurred.

    • Scratching Method: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide an ideal surface for crystal nucleation.

    • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

  • Solution is Not Saturated: You may have added too much solvent. If induction methods fail, gently heat the solution to evaporate a portion of the solvent and re-saturate the solution.[5] Allow it to cool slowly again.

Q3: The yield of my recrystallized product is very low. What went wrong?

A3: A low recovery rate is typically due to using an excessive amount of solvent or premature crystallization during a hot filtration step.

Causality & Solution:

  • Excessive Solvent: The most common cause is using more than the minimum amount of boiling solvent required to fully dissolve the compound.[5] This keeps a significant portion of your product dissolved in the mother liquor even after cooling. To rectify this in future experiments, add the hot solvent in small portions until the solute just dissolves.

  • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product might have crystallized on the filter paper or in the funnel stem.[5] To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering to ensure the compound remains in solution. This excess solvent can be evaporated after filtration.[5]

  • Incomplete Cooling: Ensure the solution has been thoroughly cooled in an ice-water bath to minimize the solubility of your product in the solvent and maximize crystal recovery.[4]

Q4: The recrystallized crystals are still colored, even though the starting material was impure. How can I remove colored impurities?

A4: The persistence of color indicates the presence of highly-colored, soluble impurities that co-crystallize with your product.

Causality & Solution:

  • Soluble Impurities: Highly colored impurities, even in small amounts, can be entrapped in the crystal lattice.[1]

  • Activated Charcoal Treatment: Activated charcoal is effective at adsorbing large, colored impurity molecules. After dissolving your crude compound in the minimum amount of hot solvent, add a very small amount of decolorizing charcoal (a spatula tip is often sufficient).[4] Boil the solution with the charcoal for a few minutes. The charcoal, along with the adsorbed impurities, is then removed by hot gravity filtration before allowing the solution to cool and crystallize.[4] Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding charcoal.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

A1: The ideal solvent is one in which this compound has high solubility at the solvent's boiling point but low solubility at low temperatures (e.g., 0-4 °C).[3][5] Additionally, the impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[3] The solvent should also be chemically inert towards the compound and have a relatively low boiling point for easy removal from the final crystals.[2][5]

Q2: How do I select a good starting solvent to test for this compound?

A2: The principle of "like dissolves like" is a good starting point. This compound is a halogenated aromatic hydrocarbon. This structure suggests it will be soluble in non-polar or moderately polar organic solvents. A good strategy is to test the solubility of a few milligrams of your compound in about 0.5 mL of different solvents at room temperature and then upon heating.[1]

  • Good Candidates: Alkanes (n-heptane, cyclohexane), aromatic hydrocarbons (toluene), and alcohols (ethanol, isopropanol) are excellent starting points. Halogenated compounds often show good solubility in hydrocarbons.[1] For example, n-heptane has been successfully used for the recrystallization of other bromo-difluoro-aromatic compounds.[6]

  • Mixed Solvents: If a single solvent does not provide the desired solubility profile, a mixed-solvent system is a powerful alternative.[3] Common pairs include ethanol/water, ethyl acetate/hexane, and methanol/diethyl ether.[3]

Q3: What is a mixed-solvent system and when should I use it?

A3: A mixed-solvent system uses two miscible solvents: one in which your compound is very soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[1] This technique is used when no single solvent has the ideal property of dissolving the compound when hot but not when cold.[3] You dissolve the impure solid in a minimal amount of the hot "solvent" and then add the "anti-solvent" dropwise until the solution becomes cloudy (saturated). A few drops of the hot "solvent" are added to redissolve the precipitate, and the clear solution is then allowed to cool slowly to form crystals.[4]

Q4: Is it necessary to know the exact melting point of this compound before starting?

A4: While not strictly necessary to start, knowing the melting point is highly beneficial. A key rule for solvent selection is that the solvent's boiling point must be lower than the compound's melting point to prevent the compound from melting and oiling out in the boiling solvent.[2] A similar compound, 2-Bromo-1,3-difluoro-5-iodobenzene, has a reported melting point of 64-68 °C.[7] This suggests that solvents with boiling points significantly above this range, like toluene (b.p. 111 °C), should be used with caution, while solvents like heptane (b.p. 98 °C) or ethanol (b.p. 78 °C) are likely safer choices.

Solvent Selection and Properties

The following table summarizes potential solvents for the recrystallization of this compound based on general principles of solubility for halogenated aromatic compounds. Experimental validation is required.

SolventBoiling Point (°C)Expected Solubility Profile for C₆H₂BrF₂ICommon Anti-Solvent
n-Heptane 98Low at RT, good when hot. A strong candidate.-
Cyclohexane 81Low at RT, good when hot. Another strong candidate.-
Ethanol 78Moderate at RT, high when hot.Water
Isopropanol 82Moderate at RT, high when hot.Water
Toluene 111High solubility likely; risk of oiling out.[2]Heptane/Hexane
Ethyl Acetate 77High solubility likely; may be too good of a solvent.Heptane/Hexane
Water 100Insoluble. Primarily used as an anti-solvent.[8]-

Experimental Protocol: Recrystallization Workflow

This protocol provides a step-by-step methodology for purifying this compound.

1. Solvent Screening: a. Place ~20 mg of the crude compound into several small test tubes. b. Add a potential solvent (e.g., n-heptane) dropwise to one tube at room temperature, vortexing after each addition. If it dissolves readily, the solvent is unsuitable for single-solvent recrystallization. c. If it is insoluble or sparingly soluble, heat the test tube gently in a water bath.[1] d. If the compound dissolves completely upon heating, the solvent is a good candidate. e. Cool the test tube in an ice bath. Abundant crystal formation confirms it is a suitable solvent.[2] f. Repeat for other potential solvents to find the optimal one.

2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask (not a beaker, to minimize evaporation).[2] b. Add the chosen solvent in small portions while heating the flask on a hot plate. Bring the solution to a gentle boil. c. Continue adding the hot solvent just until all the solid material has dissolved, creating a saturated solution.[1]

3. Decolorization (Optional): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal. c. Reheat the solution to boiling for 2-3 minutes.

4. Hot Gravity Filtration (If necessary): a. This step removes insoluble impurities or activated charcoal. b. Place a piece of fluted filter paper in a stemless or short-stemmed funnel. c. Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate. d. Pour the hot solution through the filter paper quickly to minimize crystallization in the funnel.[2][4]

5. Crystallization: a. Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1] b. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[4]

6. Crystal Collection & Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[4] b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4] c. Continue to draw air through the crystals for several minutes to help them dry.

7. Drying: a. Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass. b. Dry the crystals to a constant weight. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point. c. Determine the weight of the purified product and calculate the percent recovery.[4]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification Process cluster_isolation Isolation & Analysis Start Crude This compound Solvent_Screen Solvent Screening Start->Solvent_Screen Select_Solvent Select Optimal Solvent/System Solvent_Screen->Select_Solvent Dissolve Dissolve in Minimum Boiling Solvent Select_Solvent->Dissolve Hot_Filter Hot Gravity Filtration (If Impurities Present) Dissolve->Hot_Filter Cool Cool Slowly to Room Temperature Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Vacuum_Filter Vacuum Filtration (Collect Crystals) Ice_Bath->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Workflow for the purification of this compound.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved February 25, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved February 25, 2026, from [Link]

  • Recrystallization, filtration and melting point. (n.d.). Retrieved February 25, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved February 25, 2026, from [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Scribd. Retrieved February 25, 2026, from [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved February 25, 2026, from [Link]

  • 3-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 14600696 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • 1,3-Dibromo-2,5-difluorobenzene | C6H2Br2F2 | CID 44891181 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Method for purifying a bromine compound - Google Patents. (n.d.). Google Patents.
  • EXPERIMENT (3) Recrystallization. (n.d.). Retrieved February 25, 2026, from [Link]

  • Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents. (n.d.). Google Patents.
  • Recrystallization-1.pdf. (n.d.). Retrieved February 25, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis Methods for 3-Bromo-2,5-difluoroiodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the intricate landscape of pharmaceutical development and organic synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 3-Bromo-2,5-difluoroiodobenzene is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and specialty chemicals. The presence of isomeric, process-related, or degradation impurities can have profound consequences, potentially leading to undesired side reactions, lower yields, and the introduction of toxic components into the final product.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will explore a robust reversed-phase HPLC (RP-HPLC) method, contextualize its performance against alternative technologies like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and ground our protocols in the principles of scientific integrity and regulatory compliance. The methodologies and rationale presented herein are designed for researchers, analytical scientists, and drug development professionals who require reliable and validated methods for chemical purity determination.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis for its versatility, robustness, and ability to separate a wide range of non-volatile and thermally labile compounds.[1] For a non-polar, halogenated aromatic compound like this compound, RP-HPLC is the logical primary choice.

The Causality Behind Method Design

A successful HPLC method is not a matter of chance but a series of deliberate choices based on the physicochemical properties of the analyte and the principles of chromatography.

  • Column Selection (Stationary Phase): The analyte is a substituted benzene ring, making it predominantly non-polar. Therefore, a non-polar stationary phase is required for effective retention and separation based on hydrophobicity. An ODS-C18 (Octadecylsilane) column is the industry standard and the ideal starting point.[2] The C18 alkyl chains provide a hydrophobic surface that interacts with the analyte, retaining it from the polar mobile phase. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between resolution and backpressure for standard HPLC systems.[3]

  • Mobile Phase Selection: The mobile phase must be capable of eluting the analyte from the C18 column in a reasonable timeframe while resolving it from potential impurities.

    • Solvents: A gradient mixture of a weak solvent (water) and a strong organic solvent (acetonitrile or methanol) is employed. Acetonitrile is often preferred for its lower viscosity and favorable UV cutoff.

    • pH Modifier: The addition of a small amount of acid, such as 0.1% Trifluoroacetic Acid (TFA) or formic acid, is crucial.[3] This serves two purposes: it sharpens analyte peaks by suppressing the ionization of residual silanol groups on the silica-based stationary phase, and it ensures that any ionizable impurities are in a consistent protonation state, leading to reproducible retention times.

    • Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is superior to an isocratic method for purity analysis.[4] It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp, well-defined peaks within a single run, providing a comprehensive impurity profile.

  • Detection Wavelength: The analyte contains a benzene ring, which is a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal for method development, allowing for the simultaneous acquisition of spectra across a range of wavelengths. For routine analysis, a single wavelength must be chosen. Benzene derivatives typically exhibit strong absorbance around 254 nm and a secondary, often stronger, absorbance near 205 nm.[5] While detection at 205 nm offers greater sensitivity, the 254 nm wavelength is often more robust and less susceptible to interference from mobile phase components, making it a common choice.[2]

Experimental Protocol: RP-HPLC Purity Method

This protocol is a self-validating system, incorporating a System Suitability Test (SST) to ensure the chromatographic system is performing adequately before sample analysis, as mandated by pharmacopeias like the USP.[6][7]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV/PDA detector.

Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Column | ODS-C18, 4.6 x 150 mm, 5 µm | | Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | | Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | 50 | | | 20.0 | 95 | | | 25.0 | 95 | | | 25.1 | 50 | | | 30.0 | 50 |

Solutions Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the sample to be tested.

System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): Not more than 2.0 for the main peak.

    • Relative Standard Deviation (%RSD): Not more than 2.0% for the peak areas.

    • Theoretical Plates (N): Not less than 2000 for the main peak.

  • These criteria ensure the system's precision, peak shape, and efficiency are acceptable for the analysis.[8]

Analysis Procedure:

  • Once the SST passes, inject the diluent as a blank.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity by area percent, disregarding any peaks from the blank.

Workflow for HPLC Method Development and Analysis

HPLC_Workflow cluster_dev Method Development cluster_val Analysis & Validation Dev_Start Define Analytical Target Profile (ATP) Col_Select Select Column (e.g., C18) Dev_Start->Col_Select MP_Select Optimize Mobile Phase (ACN/Water + TFA) Col_Select->MP_Select Det_Select Select Wavelength (e.g., 254 nm) MP_Select->Det_Select Grad_Opt Optimize Gradient Det_Select->Grad_Opt Prep Prepare Solutions (Sample, Standard, Mobile Phase) Grad_Opt->Prep SST Perform System Suitability Test (SST) Prep->SST Inject Inject Blank & Sample SST->Inject Pass SST_Fail Troubleshoot System SST->SST_Fail Fail Process Process Data (Integrate & Calculate % Area) Inject->Process Report Generate Report Process->Report SST_Fail->SST

Caption: Workflow for HPLC method development and routine analysis.

Comparative Analysis: HPLC vs. Alternative Methods

While RP-HPLC is a robust primary method, alternative techniques offer distinct advantages depending on the analytical objective. The choice of method should be guided by factors such as required throughput, sensitivity, and the nature of potential impurities.

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution

UPLC operates on the same chromatographic principles as HPLC but utilizes columns packed with sub-2 µm particles.[9] This fundamental difference has significant performance implications.

  • Mechanism & Advantage: The smaller particle size dramatically increases chromatographic efficiency, leading to sharper peaks and superior resolution. To operate with these smaller particles, UPLC systems are engineered to handle much higher backpressures (up to 15,000 psi) compared to standard HPLC systems (around 6,000 psi).[10]

  • Performance Comparison:

    • Speed: UPLC methods can reduce analysis times by a factor of 5-10 compared to HPLC, significantly increasing laboratory throughput.[11]

    • Resolution: The increased efficiency allows for better separation of closely eluting impurities, which might co-elute in an HPLC run.

    • Sensitivity: Sharper, narrower peaks result in a greater peak height for a given concentration, leading to improved sensitivity and lower detection limits (LOD).[11]

    • Solvent Consumption: Shorter run times and lower flow rates lead to a significant reduction in solvent usage, making UPLC a greener and more cost-effective technology.[11]

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatile Impurity Specialist

GC is an orthogonal technique that separates compounds based on their volatility and interaction with the stationary phase in a gaseous mobile phase.[12]

  • Applicability: For this compound, GC is a viable technique as halogenated benzenes are typically volatile and thermally stable enough for GC analysis.[13][14]

  • Performance Comparison:

    • Selectivity: GC is exceptionally powerful for separating volatile and semi-volatile impurities, especially regioisomers that may be difficult to resolve by HPLC.[15]

    • Sensitivity & Identification: When coupled with a Mass Spectrometry (MS) detector, GC-MS provides unparalleled sensitivity and offers structural information for impurity identification based on mass-to-charge ratio and fragmentation patterns.[14]

    • Limitations: GC is not suitable for non-volatile or thermally labile impurities. The high temperatures of the injection port and column can cause some compounds to degrade.

Quantitative Method Comparison
ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning between liquid mobile and solid stationary phases.[12]Same as HPLC, but with sub-2 µm particles and higher pressure.[9]Separation based on volatility and partitioning between gas mobile and solid/liquid stationary phases.[12]
Typical Analysis Time 20-40 minutes2-7 minutes15-30 minutes
Resolution Good to ExcellentExcellent to SuperiorExcellent (especially for isomers)
Sensitivity GoodExcellentSuperior (with MS detection)
Solvent Consumption HighLowVery Low (carrier gas)
Best Suited For General purity testing, non-volatile impurities.[16]High-throughput screening, resolving complex mixtures, trace impurity analysis.[10][11]Volatile organic impurities, regioisomer analysis, definitive identification of unknowns.[14]

Method Validation Framework: Adhering to ICH Q2(R2) Guidelines

Regardless of the chosen technology, any analytical method used for quality control in a regulated environment must be validated to demonstrate it is fit for its intended purpose.[17] The International Council for Harmonisation (ICH) Q2(R2) guideline is the global standard for analytical procedure validation.[18][19]

A validation protocol would assess the following key parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.[8]

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and the method's response over a defined range.[8]

  • Range: The interval between the upper and lower concentration levels for which the method has been shown to have suitable precision, accuracy, and linearity.[20]

  • Accuracy: The closeness of the test results to the true value, often determined by spike-recovery studies.[18]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature), providing an indication of its reliability during normal usage.

Method_Selection Start Start: Purity Analysis of This compound Q1 Need for High Throughput or Superior Resolution? Start->Q1 Q2 Are Volatile Impurities or Regioisomers a Key Concern? Q1->Q2 No Method_UPLC Select UPLC (Fast, High Resolution) Q1->Method_UPLC Yes Method_HPLC Select HPLC (Robust, General Purpose) Q2->Method_HPLC No Method_GC Select GC-MS (Orthogonal, Volatile-Specific) Q2->Method_GC Yes

Caption: Decision tree for selecting the optimal purity analysis method.

Conclusion

The purity analysis of this compound is most reliably achieved using a well-developed reversed-phase HPLC method. This technique offers a robust and versatile platform for separating the main component from a wide range of potential impurities. The detailed RP-HPLC protocol provided in this guide serves as a strong foundation for routine quality control, grounded in established chromatographic principles and regulatory expectations.

For laboratories requiring higher throughput and enhanced sensitivity, transitioning to a UPLC method is a logical and powerful upgrade, offering significant gains in speed and resolution.[9] Furthermore, employing an orthogonal technique like GC-MS is highly recommended for comprehensive characterization, as it provides an unparalleled ability to detect and identify volatile impurities and regioisomers that may be challenging to resolve by liquid chromatography. The ultimate choice of methodology should be a risk-based decision, guided by the specific analytical requirements, available instrumentation, and the stage of drug development.

References

  • U.S. Pharmacopeia.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • Lab Manager. (2025, October 22).
  • Agilent. (2023, April 15).
  • AMSbiopharma. (2025, July 22).
  • Waters Corporation.
  • Uspbpep.com.
  • International Council for Harmonisation. (2023, November 30).
  • Alispharm. (2023, October 11).
  • Chromatography Today.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
  • BenchChem. HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison.
  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • ALWSCI. (2022, February 9).
  • BenchChem. Technical Guide: Certificate of Analysis for 1-Bromo-3,5-difluorobenzene-d3.
  • ResearchGate. (2025, August 6).
  • Asian Journal of Chemistry. (2015, January 10).
  • BenchChem. A Comparative Guide to Purity Assessment of 1-Bromo-3-chloro-5-iodobenzene: GC-MS, HPLC, and qNMR Methods.
  • PubMed. (2016, September 2).
  • BenchChem. Purity Assessment of Synthesized (3-Bromo-2-methylpropyl)
  • ResearchGate. (2025, August 7).
  • JURNAL FARMASI SAINS DAN KOMUNITAS. (2014, May).
  • Scribd. BCBA HPLC Purity Method - IH - 220122.

Sources

spectroscopic characterization standards for 3-Bromo-2,5-difluoroiodobenzene

[1][3]

Executive Summary: The Regioisomer Challenge

In drug discovery and materials science (e.g., OLEDs), This compound serves as a high-value "linchpin" scaffold.[1] Its utility lies in the orthogonal reactivity of its halogen substituents: the iodine atom (


12345

However, the synthesis of this scaffold often produces regioisomers (e.g., 4-bromo-2,5-difluoroiodobenzene) that are difficult to separate by standard chromatography.[1][4] Using a "Generic Alternative" with undefined isomeric purity can lead to catastrophic yield losses and complex mixture formation in downstream steps.[2][6] This guide defines the Gold Standard characterization required to validate identity and purity.

Comparative Analysis: Certified Standard vs. Generic Alternatives

The following table compares the "Performance" of a fully characterized standard against typical synthesis-grade alternatives. In this context, "Performance" is defined as the material's ability to yield a single, pure product in a chemoselective reaction.[2][4]

FeatureCertified Reference Standard Generic Alternative (Synthesis Grade) Impact on Research
Purity Specification >98% (HPLC) + Regioisomer Free >95% (GC)Generic grades often hide isomers under the main peak in GC.[1][6]
19F NMR Validation Quantitative 19F NMR (qNMR) with internal standard.Uncalibrated or absent.High Risk: 19F is the only rapid way to detect trace regioisomers (0.1–5%).[1][6]
Isomeric Profile Validated absence of para-isomer (4-Br).[1][6]Unknown isomeric ratio.Isomers react at different rates, poisoning catalytic cycles.[2][4]
Reactivity (Suzuki) Exclusive C-I coupling at 25°C.Mixed C-I and C-Br coupling products.[1][6]Impurities can accelerate catalyst deactivation or promote side-reactions.[1][6][3]

Structural Identification & Spectroscopic Profile[2][3][5]

To validate this compound, one must confirm the specific substitution pattern: 1-Iodo, 2,5-Difluoro, 3-Bromo .[1][4]

A. 1H NMR Characterization (Diagnostic Signals)

The molecule has two aromatic protons (H4 and H6) in magnetically distinct environments.[1][2][6]

  • H4 (Position 4): Located between the Bromine (C3) and Fluorine (C5).[1][2][6][4] It appears as a doublet of doublets (dd) due to coupling with F5 (ortho) and F2 (meta).[1][2][6][4]

  • H6 (Position 6): Located between Fluorine (C5) and Iodine (C1).[1][2][6][4] It appears as a doublet of doublets (dd) due to coupling with F5 (ortho) and F2 (meta).[1][2][6][4]

Predicted Shifts (CDCl3, 400 MHz):

  • H4:

    
     ppm (Deshielded by ortho-F and ortho-Br).[1][6]
    
  • H6:

    
     ppm (Deshielded by ortho-F and ortho-I).[1][6]
    
B. 19F NMR: The "Fingerprint" Method

19F NMR is superior to 1H NMR for this compound due to the high sensitivity of fluorine shifts to the ortho-substituent environment.[1]

  • F2: Ortho to Iodine and Bromo.

  • F5: Ortho to H4 and H6.

Differentiation from Isomers: The coupling constant

126
  • Target (2,5-difluoro): The fluorines are para to each other.[1][2][6]

    
     is typically 0–15 Hz  (often small or unresolved).[1][2][6][4]
    
  • Alternative (2,4-difluoro): The fluorines are meta.[1][2][6]

    
     is typically 0–5 Hz .[1][2][6]
    
  • Alternative (2,3-difluoro): The fluorines are ortho.[1][2][4]

    
     is typically 18–25 Hz .[1][6]
    
C. GC-MS Fragmentation[1][3]
  • Molecular Ion: Distinct isotope pattern for 1x Br and 1x I.[6]

    • 
       peaks at roughly 318 (79Br) and 320 (81Br).[1][6][4]
      
  • Loss of Iodine: A prominent fragment at

    
     corresponds to the loss of the iodine atom, confirming the weak C-I bond relative to C-Br.[1][2]
    

Experimental Protocol: Validation Workflow

This protocol ensures the material meets the "Certified Standard" criteria.[1][2]

Step 1: Sample Preparation[1][3][5][7]
  • Solvent: Use CDCl3 (99.8% D) dried over molecular sieves to prevent water peaks from obscuring trace signals.[1][2][6]

  • Concentration: Dissolve 10-15 mg of the compound in 0.6 mL solvent. High concentration is required to see 13C satellites and trace isomers.[6]

  • Tube: Use a high-precision 5mm NMR tube (Class A) to minimize shimming errors.

Step 2: Acquisition Parameters[3]
  • 1H NMR: 16 scans, relaxation delay (d1) = 5 seconds (to allow full relaxation of protons near heavy halogens).

  • 19F NMR: 64 scans, un-decoupled (to observe F-H coupling) and proton-decoupled (to observe pure F-F interactions).[1][2][6][4]

  • 13C NMR: 1024 scans.[6] Look for the C-I carbon signal, which is typically shielded (around 80-100 ppm) compared to C-Br (120-130 ppm).[1][6]

Step 3: Chemoselectivity Test (Performance Check)

To verify the standard performs as expected in synthesis:

  • Run a small-scale Suzuki-Miyaura coupling with 1.0 eq Phenylboronic acid, 1 mol% Pd(PPh3)4, Na2CO3, at room temperature .

  • Pass Criteria: >95% conversion to the biphenyl derivative at the C-I position (retention of C-Br).[1][6]

  • Fail Criteria: Detection of bis-coupled product or starting material recovery (indicates catalyst poisoning by impurities).

Visualization: Isomer Identification Logic

The following decision tree illustrates how to distinguish the target compound from its most common regioisomer alternatives using spectroscopic data.

IsomerIDStartUnknown Sample(Bromo-Difluoro-Iodobenzene)Step11. Check 19F NMR Coupling (J_FF)Start->Step1OrthoFLarge J_FF (18-25 Hz)(Ortho-F)Step1->OrthoFHigh JMetaParaFSmall J_FF (<15 Hz)(Meta/Para-F)Step1->MetaParaFLow JResult12,3-Difluoro Isomer(REJECT)OrthoF->Result1Step22. Check 1H NMR SymmetryMetaParaF->Step2SymSymmetric Pattern(2H singlet or equivalent)Step2->SymSymmetricAsymAsymmetric Pattern(Two distinct multiplets)Step2->AsymAsymmetricResult2Sym. Isomer (e.g. 4-Br-2,6-F)(REJECT)Sym->Result2Result3Target: 3-Bromo-2,5-difluoro(CONFIRM via 2D NOESY)Asym->Result3

Caption: Decision tree for validating the regioisomeric identity of this compound using 19F and 1H NMR.

Visualization: Chemoselectivity Workflow

This diagram demonstrates the functional "Performance" difference between the Iodine and Bromine sites, which is the core value proposition of this standard.

ChemoselectivitySubstrate3-Bromo-2,5-difluoro-iodobenzeneCond1Mild Cond.(Pd(0), RT)Substrate->Cond1SelectiveOxidative AdditionCond2Forcing Cond.(Pd(0), 80°C)Substrate->Cond2Non-SelectiveProd1Product A:C-C Bond at C1 (I)(Br Intact)Cond1->Prod1Major Product(>95%)Prod2Product B:Bis-Coupled(Both I and Br reacted)Cond2->Prod2MixtureProd1->Cond2Step 2:Functionalize Br

Caption: Sequential functionalization workflow. High-quality standards ensure the reaction stops at Product A without contaminating Product B.

References

  • BenchChem. (2025).[1][2][6][3][7] Reactivity Showdown: Iodo- vs. Bromo-Benzenes in Cross-Coupling. Retrieved from [1][2][6][4]

  • Sigma-Aldrich. (2025).[1][6] Certified Reference Materials for 19F NMR. Retrieved from [1][2][6]

  • National Institutes of Health (PubChem). (2025).[1][2][6] Compound Summary: 1-Bromo-2,5-difluoro-4-iodobenzene and Isomers. Retrieved from [1][6][4]

  • Royal Society of Chemistry. (2021).[1][2][6] Synthesis and characterization of polyhalogenated benzenes. Soft Matter. Retrieved from [1][2][6][4]

  • Jeol USA. (2025). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [1][2][6][4]

Precision Identification of 3-Bromo-2,5-difluoroiodobenzene & Impurities: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Identification of 3-Bromo-2,5-difluoroiodobenzene Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes synthesis of halogenated pharmaceutical intermediates, This compound (often synthesized as 1-bromo-2,5-difluoro-4-iodobenzene) represents a critical scaffold for tyrosine kinase inhibitors. The primary analytical challenge lies not in the bulk purity, but in the detection of regioisomers and de-halogenated byproducts that possess nearly identical polarities to the target compound.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR). While HPLC is the standard for non-volatile quantification, this guide demonstrates why GC-MS with Electron Ionization (EI) is the superior methodology for the structural elucidation of poly-halogenated impurities due to its unique ability to leverage isotopic fingerprints.

Part 1: The Analytical Challenge

The synthesis of this compound (typically via Sandmeyer reaction from the corresponding aniline or electrophilic iodination) generates a specific profile of "silent" impurities. These impurities often co-elute in standard reverse-phase HPLC due to similar hydrophobicity.

Critical Impurity Profile:

  • Regioisomers: (e.g., 4-Bromo-2,5-difluoroiodobenzene) – Same molecular weight, identical UV spectra.

  • Des-iodo Precursors: (e.g., 1-Bromo-2,5-difluorobenzene) – Result of incomplete iodination.

  • Protodehalogenation Byproducts: Species where Br or I is replaced by H during workup.

  • Over-halogenated Species: Di-iodo or di-bromo analogs.

Part 2: Comparative Analysis (GC-MS vs. Alternatives)

The following table contrasts the performance of the three primary analytical techniques for this specific application.

FeatureGC-MS (Recommended) HPLC-UV qNMR (1H / 19F)
Specificity High (Mass spectral fingerprinting)Low (Relies on retention time only)High (Structural certainty)
Isomer Resolution Excellent (Capillary columns resolve isomers)Moderate (Requires specialized chiral/phenyl columns)Poor (Signals often overlap in mixture)
Sensitivity Trace Level (ppb range)Trace Level (ppm range)Low (>0.1% required)
Impurity ID Definitive (Isotope patterns confirm Br/Cl/I)Inferential (Requires reference standards)Definitive (If isolated)
Throughput High (15-20 min run)Moderate (20-40 min run)Low
Why GC-MS Wins for Halogenated Aromatics

The decisive advantage of GC-MS lies in Electron Ionization (EI) . Halogens have distinct natural isotope abundances that create visible patterns in the mass spectrum:

  • Bromine (Br): ~1:1 ratio of m/z M and M+2.

  • Chlorine (Cl): ~3:1 ratio of m/z M and M+2.

  • Iodine (I): Large mass defect (126.9 Da) and facile loss of the iodine radical [M-127]⁺.

HPLC-UV detects absorbance, which is virtually identical for regioisomers. GC-MS separates them chromatographically and confirms the halogen count spectrally.

Part 3: Validated Experimental Protocol

This protocol is designed to be self-validating. The presence of the "M-I" fragment (loss of iodine) serves as an internal system check for ionization energy stability.

3.1 Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Reasoning: High solubility of halogenated aromatics; solvent is volatile and elutes early.

  • Concentration: 1 mg/mL for impurity profiling; 10 µg/mL for trace analysis.

  • Filtration: 0.2 µm PTFE syringe filter. Avoid Nylon filters which may degrade halogenated compounds.

3.2 GC-MS Instrument Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low bleed, non-polar phase ideal for boiling point separation of aromatics.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation of the C-I bond.
Injection Split 10:1 (Impurity Profiling)Prevents column overload while maintaining sensitivity.
Oven Program 60°C (1 min) → 20°C/min → 300°C (3 min)Slow ramp not required; compounds are thermally stable. Fast ramp sharpens peaks.
Transfer Line 280°CPrevents condensation of high-boiling di-iodo impurities.
Ion Source EI (70 eV), 230°CStandard ionization for library matching.
Scan Range m/z 50 – 500Covers molecular ions of di-halogenated species.
Part 4: Data Interpretation & Logic[1]

The identification of impurities relies on a logic gate system based on isotopic signatures.

4.1 Impurity Identification Logic Flow

The following diagram illustrates the decision process for classifying an unknown peak in the chromatogram.

ImpurityLogic Start Unknown Peak Detected CheckMolIon Check Molecular Ion (M+) Start->CheckMolIon IsBrPresent Isotope Pattern M : M+2 is ~1:1? CheckMolIon->IsBrPresent IsIPresent Observe Loss of 127 Da (Iodine)? IsBrPresent->IsIPresent Yes (Contains Br) ResultDiBr Impurity: Dibromo-difluorobenzene IsBrPresent->ResultDiBr Ratio 1:2:1 (2 Br) ResultUnk Unknown / Matrix IsBrPresent->ResultUnk No (Non-halogenated) ResultTarget Target: this compound IsIPresent->ResultTarget Yes (Contains I) ResultDesIodo Impurity: Bromo-difluorobenzene (Des-iodo) IsIPresent->ResultDesIodo No (Missing I)

Caption: Logical decision tree for classifying halogenated impurities based on EI-MS isotopic signatures.

4.2 Representative Data Table

This table simulates the expected Mass Spectral data for the target and common impurities.

Compound IdentityRetention Time (min)*Molecular Ion (m/z)Base Peak (m/z)Key FragmentsIsotope Pattern
This compound 12.4 318 / 320 191 / 193 [M-I]⁺ (191), [M-I-Br]⁺ (112)M+ (1:1 doublet)
1-Bromo-2,5-difluorobenzene8.2192 / 194113[M-Br]⁺ (113)M+ (1:1 doublet)
1,4-Dibromo-2,5-difluorobenzene14.1270 / 272 / 274191 / 193[M-Br]⁺ (191)M+ (1:2:1 triplet)
4-Bromo-2,5-difluoroaniline9.5207 / 209207[M-H]⁺M+ (1:1 doublet)

*Retention times are estimates based on a 30m DB-5ms column and will vary by instrument.

Part 5: References
  • National Institutes of Health (NIH). (2021). A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods. PMC. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for application scientists and medicinal chemists. It synthesizes reactivity principles with practical experimental strategies.[1]

A Publish Comparison Guide for High-Precision Functionalization

Executive Summary: The Chemoselectivity Ladder

In the landscape of drug discovery, polyhalogenated benzenes serve as versatile scaffolds, yet they often present a "reactivity roulette"—where similar bond dissociation energies (BDEs) among identical halogens (e.g., 1,3,5-tribromobenzene) lead to statistical mixtures and purification challenges.

By contrast, 3-Bromo-2,5-difluoroiodobenzene represents a class of "Orthogonally Programmed Scaffolds." Its distinct halogen substitution pattern (I, Br, F) creates a pre-defined reactivity hierarchy. This guide objectively compares the chaotic reactivity of general polyhalogenated systems against the predictable, stepwise functionalization potential of the this compound scaffold.

Quick Comparison: The "Wild Card" vs. The "Programmed" Scaffold
FeatureGeneral Polyhalogenated Benzenes (e.g., Hexabromobenzene)This compound
Primary Reactivity Statistical: Multiple sites react simultaneously.Hierarchical: C–I reacts exclusively first.
Chemoselectivity Low. Requires strict stoichiometry/blocking groups.High. Controlled by Bond Dissociation Energy (BDE).[2]
SNAr Potential Variable. Depends on auxiliary EWGs.High. Activated by two Fluorine atoms.
Lithiation Behavior "Halogen Dance" (scrambling) is common.Selective Exchange: C–I exchange is faster than C–Br.
Primary Application Bulk intermediates, symmetric cores.Late-stage diversification, SAR probing.

Mechanistic Deep Dive: Electronic & Steric Causality

To master these scaffolds, one must understand the underlying electronic landscape.

A. The Bond Dissociation Energy (BDE) Hierarchy

In this compound, the reactivity is dictated by the weakness of the Carbon-Halogen bond.[2]

  • C–I (~65 kcal/mol): The "Softest" handle. Reacts with Pd(0) at room temperature or undergoes Li-Hal exchange at -78°C.

  • C–Br (~81 kcal/mol): The "Intermediate" handle. Requires elevated temperatures or specialized ligands (e.g., Buchwald biaryl phosphines) to react after the Iodide is consumed.

  • C–F (~115 kcal/mol): The "Hard" handle. Inert to standard coupling but activates the ring for Nucleophilic Aromatic Substitution (SNAr) or C–H Activation .

B. The "Fluoro-Effect" (2,5-Difluoro Pattern)

The presence of Fluorine at positions 2 and 5 is not merely structural; it is a reactivity amplifier .

  • SNAr Activation: The strong electronegativity of F lowers the LUMO energy of the ring, making it susceptible to nucleophilic attack. In this specific scaffold, the Fluorine atoms themselves can serve as leaving groups if attacked by strong nucleophiles (e.g., alkoxides, thiols), or they can activate the para positions.

  • Lithiation Direction: Fluorine is a powerful Directed Ortho Metalation (DoM) group. However, in the presence of Iodine, Lithium-Halogen Exchange (C–I to C–Li) outcompetes DoM (C–H to C–Li) kinetically.

Visualization: The Orthogonal Workflow

The following Graphviz diagram illustrates the logical flow of functionalizing this compound compared to a generic poly-bromo system.

ReactivityFlow Start This compound Step1 Step 1: C-I Functionalization (Sonogashira/Suzuki/Exchange) Start->Step1 High Selectivity (rt, mild cat.) Step2 Step 2: C-Br Functionalization (Buchwald-Hartwig/Suzuki) Step1->Step2 Increased Temp/Ligand Step3 Step 3: S_NAr or C-H Activation (Fluoro-displacement / DoM) Step2->Step3 Harsh Nucleophiles Generic Generic Poly-Bromo Benzene Mixture Statistical Mixture (Mono-, Di-, Tri-substituted) Generic->Mixture Low Selectivity

Figure 1: The "Programmed" reactivity cascade of the target molecule vs. the statistical outcome of generic polyhalogenated arenes.

Experimental Protocols: Self-Validating Systems

These protocols are designed to ensure chemoselectivity . The "Self-Validating" aspect relies on monitoring the disappearance of the specific halogen signal (e.g., loss of C–I in HPLC/GC-MS) before increasing energy for the next step.

Protocol A: Selective C–I Functionalization (Suzuki-Miyaura)

Targeting the Iodo-position while leaving the Bromo-position intact.

Rationale: Pd(0) inserts into C–I bonds roughly 1000x faster than C–Br bonds. Using a ligand with moderate activity (like PPh3) prevents "bleed-over" reactivity into the C–Br site.

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Boronic Acid: R-B(OH)2 (1.05 equiv)

    • Catalyst: Pd(PPh3)4 (2-3 mol%) — Avoid highly active catalysts like XPhos here.

    • Base: Na2CO3 (2.0 equiv, 2M aq.)

    • Solvent: DME or Toluene/EtOH (degassed).

  • Procedure:

    • Charge reaction vessel with substrate, boronic acid, and catalyst under Argon.

    • Add degassed solvent and base.

    • Crucial Step: Stir at Room Temperature (20–25°C) . Do not heat.

    • Validation: Monitor by TLC/LC-MS at 1 hour. The C–I bond should be consumed. The C–Br bond will remain >98% intact at this temperature.

  • Outcome: Yields the 1-functionalized-3-bromo-2,5-difluorobenzene.

Protocol B: Selective Lithium-Halogen Exchange

Exploiting the kinetic difference between C–I and C–Br exchange.

Rationale: Iodine exchanges with organolithiums extremely fast (diffusion control), while Bromine is slower. Temperature control is the "stop" mechanism.

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Exchange Reagent: i-PrMgCl[3]·LiCl (Turbo Grignard) or n-BuLi (1.05 equiv).

    • Electrophile: DMF, Aldehyde, or I2 (for validation).

    • Solvent: Anhydrous THF.

  • Procedure:

    • Cool substrate in THF to -78°C (for n-BuLi) or -40°C (for i-PrMgCl).

    • Add Lithium/Magnesium reagent dropwise over 10 mins.

    • Stir for 30 mins.

    • Validation Check: Quench a small aliquot with MeOD. NMR should show Deuterium incorporation only at the Iodo-position (C1).

    • Add Electrophile at the same low temperature.

    • Warm to RT slowly.

  • Note on "Halogen Dance": The presence of Fluorine can induce migration of the anion to the ortho-F position (most acidic proton) if the temperature is allowed to rise before quenching. Keep cold to maintain the kinetic C-Li species at position 1.

Comparative Data Summary

MetricPoly-BromobenzenesThis compound
Pd-Catalyst Load High (5-10 mol%) often needed for complete conversion.Low (1-3 mol%) for C–I step.
Reaction Temp >80°C usually required.RT feasible for C–I; >60°C for C–Br.
By-product Profile Oligomers, homocoupling.Distinct mono-functionalized products.
Purification Difficult (similar Rf for poly-bromo species).Easier (distinct polarity changes after each step).

References

  • Mechanistic Basis of Oxidative Addition

    • Title: A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroarom
    • Source: ResearchG
    • URL:[Link]

  • Site-Selectivity in Polyhalogenated Arenes

    • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.[4]

    • Source: PMC / NIH.
    • URL:[Link]

  • Halogen-Metal Exchange Trends

    • Title: Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions.
    • Source: WuXi Biology.
    • URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr)

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Compound Data (this compound Analogues)

    • Title: 3-Bromo-2,5-difluorobenzenethiol (Structural Analog Data).[5]

    • Source: PubChem.[5]

    • URL:[Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 3-Bromo-2,5-difluoroiodobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, halogenated synthons are indispensable tools. Among these, 3-Bromo-2,5-difluoroiodobenzene stands out as a versatile scaffold, offering multiple reaction sites for the construction of complex molecular architectures. Its derivatives are increasingly integral to the development of novel therapeutics, particularly in areas like kinase inhibition.[1] The selective reactivity of the iodine, bromine, and activated aromatic protons allows for programmed, site-specific modifications through powerful synthetic methods like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[2][3][4]

However, the very versatility that makes this scaffold attractive also introduces significant challenges in structural validation. The potential for regioisomeric impurities, unexpected side reactions, and the complex influence of multiple halogen atoms on spectroscopic data demand a multi-faceted and rigorous analytical approach. This guide provides an in-depth comparison of the primary techniques for the structural elucidation of this compound derivatives, grounded in the principles of scientific integrity and field-proven expertise.

The Synthetic Challenge: Why Rigorous Validation is Non-Negotiable

The functionalization of this compound typically proceeds via palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for sequential modifications. For instance, a Sonogashira coupling can be selectively performed at the more reactive iodinated position, followed by a Suzuki coupling at the brominated site.[2][3] Buchwald-Hartwig amination offers a route to introduce nitrogen-containing moieties.[4]

Despite the high fidelity of these reactions, the possibility of side products necessitates unambiguous structural confirmation. Potential impurities could include:

  • Homocoupling products: Arising from the coupling of two boronic acids or two aryl halides.

  • Regioisomers: In cases where the reaction conditions are not perfectly selective, substitution may occur at an unintended position.

  • Products of dehalogenation: The loss of a halogen atom can lead to the formation of simpler, unintended derivatives.[5]

A Comparative Analysis of Key Validation Techniques

The three pillars of small molecule structural validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.

Technique Principle Strengths Limitations Application to this compound Derivatives
NMR Spectroscopy Measures the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F) to determine the chemical environment and connectivity of atoms.Provides detailed information on molecular structure, connectivity, and conformation in solution. Non-destructive.[6]Can suffer from signal overlap in complex molecules. Lower sensitivity compared to MS.[7]Essential for determining the substitution pattern on the aromatic ring. ¹⁹F NMR is particularly powerful for confirming the presence and environment of the fluorine atoms.
Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules and their fragments.High sensitivity, allowing for the detection of trace impurities. Provides accurate molecular weight determination.[8]Provides limited information on stereochemistry and isomerism. Fragmentation patterns can be complex to interpret.Crucial for confirming the molecular weight of the desired product and identifying potential side products. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) provides a clear signature.[9]
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.Provides an unambiguous, high-resolution 3D structure, including absolute stereochemistry.[10]Requires a high-quality single crystal, which can be challenging to obtain. Provides a static picture of the molecule in the solid state, which may not reflect its conformation in solution.[7]The "gold standard" for absolute structural proof, resolving any ambiguities from spectroscopic data.

Experimental Protocols: A Self-Validating Workflow

The following protocols outline a logical, step-by-step approach to the structural validation of a novel this compound derivative.

Workflow for Structural Validation

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Elucidation cluster_3 Absolute Proof of Structure Synthesis Synthesize Derivative Purification Purify Compound Synthesis->Purification e.g., Column Chromatography LCMS_GCMS LC-MS / GC-MS Analysis Purification->LCMS_GCMS Purity & MW check NMR_Analysis Multinuclear NMR (¹H, ¹³C, ¹⁹F) LCMS_GCMS->NMR_Analysis Connectivity & Isomerism HRMS High-Resolution Mass Spectrometry NMR_Analysis->HRMS Confirm Elemental Composition Final_Structure Final_Structure NMR_Analysis->Final_Structure Structure Elucidated Crystallography X-ray Crystallography HRMS->Crystallography If ambiguity remains or crystal is available Crystallography->Final_Structure Structure Confirmed

Caption: A typical workflow for the structural validation of a new chemical entity.

Protocol 1: Mass Spectrometry (GC-MS)

Causality: GC-MS is an excellent initial check for the purity of the synthesized compound and to confirm that the reaction has proceeded to give a product of the expected molecular weight. The characteristic isotopic pattern of bromine is a key diagnostic feature.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in a volatile organic solvent like dichloromethane or hexane to a final concentration of about 10 µg/mL.[11] Ensure the sample is free of particulates by centrifugation or filtration.[12]

  • Instrument Setup:

    • Injector: Set to a temperature that ensures volatilization without degradation (e.g., 250 °C).

    • GC Column: Use a non-polar column (e.g., DB-5) suitable for aromatic compounds.

    • Oven Program: A typical program might be: hold at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range that encompasses the expected molecular weight of the product and any potential byproducts (e.g., 50-500 m/z).

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for the presence of a single major peak, indicating the purity of the sample.

    • Analyze the mass spectrum of the main peak. Look for the molecular ion peak (M⁺).

    • Crucially, look for the M+2 peak, which should be of similar intensity to the M⁺ peak, confirming the presence of a single bromine atom.[13] The presence of both bromine and iodine will lead to a more complex isotopic pattern.

Protocol 2: Multinuclear NMR Spectroscopy

Causality: NMR provides detailed information about the connectivity of atoms. For these derivatives, ¹H, ¹³C, and ¹⁹F NMR are all essential. ¹⁹F NMR is particularly powerful due to its high sensitivity and large chemical shift dispersion, which makes it an excellent probe of the local electronic environment.[14]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[15]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Note the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of the signals in the aromatic region (typically 6.5-8.5 ppm).[3] This will indicate the substitution pattern on the benzene ring.

  • ¹⁹F NMR Acquisition:

    • Acquire a 1D fluorine spectrum. Proton decoupling is often used to simplify the spectrum to singlets for each unique fluorine environment.[15]

    • The chemical shifts of the fluorine atoms are highly sensitive to the nature of the substituents on the ring.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Note the number of signals and their chemical shifts. The large C-F coupling constants can be observed in a proton-coupled spectrum and provide valuable connectivity information.

  • 2D NMR (COSY, HSQC, HMBC):

    • If the 1D spectra are ambiguous, 2D experiments are necessary.

    • COSY (¹H-¹H): Establishes proton-proton correlations.

    • HSQC (¹H-¹³C): Correlates protons to their directly attached carbons.

    • HMBC (¹H-¹³C): Shows correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity of different fragments of the molecule.

    • Advanced techniques like ¹⁹F-¹H HETCOR can directly correlate fluorine and proton nuclei.[16]

Protocol 3: Single-Crystal X-ray Crystallography

Causality: When spectroscopic data are ambiguous, or when absolute proof of structure (including stereochemistry) is required, X-ray crystallography provides the definitive answer.

Methodology:

  • Crystal Growth: This is often the most challenging step. Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.[17]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this inside a larger vial containing a more volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution can induce crystallization.[18]

    • Cooling: Slowly cool a saturated solution of the compound.[18]

  • Crystal Selection and Mounting: Select a single, well-formed crystal with clear faces and no visible defects. Mount the crystal on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. The atomic positions are then fitted to this map and refined to generate the final 3D structure.[7]

Data Interpretation: A Case Study

Consider a hypothetical Suzuki coupling reaction of this compound with 4-methoxyphenylboronic acid, intended to displace the iodine atom.

G cluster_0 Reaction Scheme Reactant1 This compound Catalyst Pd Catalyst, Base Reactant1->Catalyst Reactant2 4-Methoxyphenylboronic acid Reactant2->Catalyst Product Expected Product: 2-(4-methoxyphenyl)-1-bromo-3,5-difluorobenzene Catalyst->Product

Caption: A hypothetical Suzuki coupling reaction.

Expected Data:

  • GC-MS: A major peak with a molecular ion showing a 1:1 M⁺/M+2 isotopic pattern, corresponding to the molecular weight of the product containing one bromine atom.

  • ¹H NMR: Signals corresponding to the protons of the 4-methoxyphenyl group and the remaining protons on the difluorobromophenyl ring.

  • ¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms.

  • X-ray Crystallography: Would provide the exact bond lengths, bond angles, and the dihedral angle between the two aromatic rings.

By systematically applying these techniques and comparing the experimental data to the expected outcomes, researchers can confidently validate the structure of their synthesized this compound derivatives, ensuring the integrity of their downstream biological and medicinal chemistry studies.

References

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  • Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. ResearchGate. Available at: [Link]

  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. MDPI. Available at: [Link]

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  • Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. National Center for Biotechnology Information. Available at: [Link]

  • Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples. PubMed. Available at: [Link]

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  • Sample Preparation Guidelines for GC-MS. University of California, Riverside. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. Available at: [Link]

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  • Comparison of NMR and X-ray crystallography. Eötvös Loránd University. Available at: [Link]

  • What is the justification of two strong peaks in the mass spectrum for bromine, while for iodine only one peak at 127 amu is indicated? Quora. Available at: [Link]

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  • GC-MS Sample Preparation. Organomation. Available at: [Link]

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  • Polyhalogen Compounds: Methyl Chloride, Chloroform, Iodoform, Carbon Tetrachloride, Freons, DDT, Practice problems and Frequently Asked Questions in Chemistry. Aakash Institute. Available at: [Link]

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  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.